4-Amino-6-fluorothiochromane 1,1-dioxide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H10FNO2S |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C9H10FNO2S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,8H,3-4,11H2 |
InChI Key |
HYHVAEXXWQPWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1N)C=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-6-fluorothiochromane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-6-fluorothiochromane 1,1-dioxide, a likely novel chemical entity with potential applications in medicinal chemistry and drug discovery. Due to the absence of this specific molecule in current chemical databases, this document presents a well-researched, proposed synthetic pathway, drawing upon established methodologies for analogous compounds. This guide offers detailed, step-by-step experimental protocols, causality-driven explanations for procedural choices, and proposed characterization techniques. All information is grounded in authoritative scientific literature to ensure the highest degree of scientific integrity and to empower researchers in their exploration of this promising chemical scaffold.
Introduction and Compound Profile
As of the latest literature review, 4-Amino-6-fluorothiochromane 1,1-dioxide is not a commercially available compound and lacks a registered CAS number and other standard identifiers. Its core structure, the thiochromane 1,1-dioxide scaffold, is a recognized privileged structure in medicinal chemistry. The sulfone group acts as a potent hydrogen bond acceptor and can enhance metabolic stability, while the fluorinated aromatic ring can improve pharmacokinetic properties such as lipophilicity and binding affinity. The introduction of an amino group at the 4-position introduces a key site for further functionalization or for direct interaction with biological targets.
This guide, therefore, serves as a foundational document for the synthesis and study of this novel compound, providing a scientifically rigorous, proposed route to its creation and characterization.
Predicted Identifiers and Properties
Based on its structure, the following identifiers and properties are predicted for 4-Amino-6-fluorothiochromane 1,1-dioxide.
| Identifier/Property | Predicted Value |
| Molecular Formula | C₉H₁₀FNO₂S |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 4-amino-6-fluoro-3,4-dihydro-2H-thiochromene 1,1-dioxide |
| SMILES | C1C(C2=C(C=C(C=C2)F)S1(=O)=O)N |
| InChI | InChI=1S/C9H10FNO2S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,8H,3-4,11H2 |
Proposed Synthetic Pathway
The proposed synthesis of 4-Amino-6-fluorothiochromane 1,1-dioxide is a multi-step process commencing from commercially available starting materials. The overall workflow is depicted below.
Caption: Proposed multi-step synthesis of 4-Amino-6-fluorothiochromane 1,1-dioxide.
Detailed Experimental Protocols
The following protocols are based on established procedures for similar compounds and should be adapted and optimized as necessary.
Step 1: Synthesis of 6-Fluorothiochroman-4-one
This initial step involves a Michael addition of 4-fluorothiophenol to acrylic acid, followed by an intramolecular Friedel-Crafts acylation to form the cyclic ketone.[1]
Protocol:
-
To a stirred mixture of acrylic acid (10 mmol) and 4-fluorothiophenol (15 mmol), add iodine (3 mmol, 20 mol%).
-
Heat the mixture at 50°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add a cold, saturated solution of sodium thiosulfate (30 mL) to quench the excess iodine.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove unreacted acrylic acid.
-
Acidify the aqueous layer with 10% hydrochloric acid and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate 3-(4-fluorophenylthio)propanoic acid.
-
Cool the crude propanoic acid intermediate to 0°C in an ice bath.
-
Carefully add concentrated sulfuric acid (3 mL) and allow the mixture to warm to room temperature while stirring for 2 hours.
-
Quench the reaction by pouring it over ice and extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to obtain 6-fluorothiochroman-4-one.
Causality: The use of iodine catalyzes the Michael addition. The subsequent treatment with a strong acid like sulfuric acid facilitates the intramolecular Friedel-Crafts acylation to form the six-membered ring of the thiochromanone.
Step 2: Synthesis of 6-Fluorothiochroman-4-one 1,1-dioxide
The sulfide in the thiochromanone ring is oxidized to a sulfone using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[2]
Protocol:
-
Dissolve 6-fluorothiochroman-4-one (1 mmol) in dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add m-CPBA (3 equivalents, 3 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 5 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-fluorothiochroman-4-one 1,1-dioxide.
Causality: m-CPBA is a widely used and effective oxidizing agent for the conversion of sulfides to sulfones. Using an excess of the oxidizing agent ensures the complete conversion to the sulfone.
Step 3: Synthesis of 6-Fluorothiochroman-4-one 1,1-dioxide Oxime
The ketone at the 4-position is converted to an oxime, which is a precursor to the amine.[3]
Protocol:
-
Dissolve 6-fluorothiochroman-4-one 1,1-dioxide (1 mmol) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 mmol) and pyridine (1.5 mmol) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude oxime, which can often be used in the next step without further purification.
Causality: The reaction of a ketone with hydroxylamine in the presence of a base like pyridine leads to the formation of an oxime. Pyridine acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride.
Step 4: Synthesis of 4-Amino-6-fluorothiochromane 1,1-dioxide
The final step is the reduction of the oxime to the primary amine. Catalytic hydrogenation is a common and effective method for this transformation.[3][4]
Protocol:
-
Dissolve the crude 6-fluorothiochroman-4-one 1,1-dioxide oxime (1 mmol) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-5 atm).
-
Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-Amino-6-fluorothiochromane 1,1-dioxide by a suitable method, such as crystallization or column chromatography.
Causality: The catalyst facilitates the addition of hydrogen across the C=N double bond of the oxime, leading to the formation of the primary amine. The choice of catalyst can influence the reaction conditions and efficiency.
Proposed Characterization
The successful synthesis of 4-Amino-6-fluorothiochromane 1,1-dioxide should be confirmed through a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will be crucial to confirm the structure and the presence and position of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula and exact mass of the synthesized compound.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the amine (N-H stretching), sulfone (S=O stretching), and the aromatic C-F bond.
-
Melting Point Analysis: A sharp melting point will indicate the purity of the final compound.
Safety and Handling
While specific toxicity data for 4-Amino-6-fluorothiochromane 1,1-dioxide is unavailable, it is prudent to handle it with the care afforded to all novel chemical compounds. Based on the starting materials and intermediates, the following precautions are recommended:
-
4-Fluorothiophenol: Is a toxic and malodorous compound. All manipulations should be carried out in a well-ventilated fume hood.
-
m-CPBA: Is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with combustible materials.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and vapors.
Conclusion
This technical guide provides a comprehensive and scientifically grounded roadmap for the synthesis and characterization of the novel compound 4-Amino-6-fluorothiochromane 1,1-dioxide. By leveraging established synthetic methodologies for related structures, this document empowers researchers to access this promising molecule for further investigation in drug discovery and medicinal chemistry. The detailed protocols and explanations of the underlying chemical principles are intended to facilitate a successful and safe synthetic endeavor.
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The Emerging Pharmacological Potential of 4-Amino-6-fluorothiochromane 1,1-dioxide Derivatives: A Prospective Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiochromane scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] This technical guide delves into the prospective pharmacological landscape of a novel class of compounds: 4-Amino-6-fluorothiochromane 1,1-dioxide derivatives. While direct research on this specific scaffold is nascent, this document synthesizes existing knowledge on its constituent moieties to build a predictive framework for its therapeutic potential. By examining the established roles of the thiochromane 1,1-dioxide core, the strategic placement of a 6-fluoro substituent, and the introduction of a 4-amino group, we will project potential biological activities, outline plausible synthetic strategies, and identify promising therapeutic targets. This guide is intended to serve as a foundational resource for researchers poised to explore this promising chemical space.
Introduction: The Thiochromane Scaffold as a Versatile Pharmacophore
Thiochromanes, sulfur-containing heterocyclic compounds, have garnered significant interest in drug discovery due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-parasitic properties.[1] The versatility of the thiochromane core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. The inherent chemical reactivity of the sulfur atom can be harnessed to modulate enzyme activity and interfere with disease-related pathways.[1] This guide focuses on a specific, yet unexplored, derivative with the potential for novel therapeutic applications.
Deconstructing the Molecule: A Rationale for Predicted Bioactivity
The pharmacological potential of 4-Amino-6-fluorothiochromane 1,1-dioxide can be rationally projected by dissecting the contributions of its key structural features.
The Thiochromane 1,1-dioxide Core: A Bioisostere with Unique Properties
The oxidation of the sulfide in the thiochromane ring to a sulfone (1,1-dioxide) dramatically alters its electronic and steric properties. The sulfone group is a non-classical bioisostere of a carbonyl group and can act as a hydrogen bond acceptor, influencing interactions with biological targets.[2] This modification can also enhance metabolic stability and modulate the overall polarity of the molecule.[2] Notably, thiochroman 1,1-dioxides have been investigated as positive allosteric modulators of AMPA receptors, suggesting a potential role in neurological disorders.
The 6-Fluoro Substituent: Enhancing Pharmacokinetic and Pharmacodynamic Properties
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[3] A fluorine atom at the 6-position of the thiochromane ring is expected to:
-
Increase Metabolic Stability: Fluorine can block sites of oxidative metabolism, prolonging the half-life of the compound.[4]
-
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins, potentially increasing potency.[3]
-
Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3]
For instance, the presence of a fluorine atom at the C-6 position in some quinolone antibacterial agents has been shown to improve gyrase-complex binding by 2- to 17-fold.[3] Similarly, 6-fluoro substituted benzothiazole derivatives have been explored for their antimicrobial and anti-Alzheimer's disease activities.[5][6]
The 4-Amino Group: A Key Interaction Moiety
The introduction of an amino group at the 4-position of the thiochromane ring is predicted to be a critical determinant of biological activity. The amino group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with biological targets. The positioning of this group can confer selectivity for specific receptors or enzymes. For example, the 4-amino group is a crucial pharmacophoric element in the antimalarial drug chloroquine and its analogs, where it is essential for their mechanism of action.[7] In the context of 4-anilinoquinazolines, a class of kinase inhibitors, the nitrogen atom at a similar position is vital for their biological activity.
Proposed Synthetic Pathways
The synthesis of 4-Amino-6-fluorothiochromane 1,1-dioxide derivatives, while not explicitly described in the literature, can be logically approached based on established methodologies for related compounds. A plausible retrosynthetic analysis suggests the key intermediate to be 6-fluorothiochroman-4-one 1,1-dioxide.
Diagram 1: Retrosynthetic Analysis
A proposed retrosynthetic pathway for the target compound.
Synthesis of 6-Fluorothiochroman-4-one
The synthesis of the thiochroman-4-one core is typically achieved through the reaction of a thiophenol with a β-halopropionic acid or an α,β-unsaturated acid, followed by intramolecular Friedel-Crafts acylation.[8]
Experimental Protocol:
-
Reaction of 4-Fluorothiophenol with an Acrylic Acid Derivative: 4-Fluorothiophenol is reacted with an appropriate acrylic acid derivative (e.g., acrylic acid or 3-chloropropionic acid) in the presence of a suitable base or catalyst to yield 3-((4-fluorophenyl)thio)propanoic acid.
-
Intramolecular Cyclization: The resulting propanoic acid derivative is then subjected to intramolecular Friedel-Crafts acylation using a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid to afford 6-fluorothiochroman-4-one.
Oxidation to 6-Fluorothiochroman-4-one 1,1-dioxide
The sulfide can be oxidized to the corresponding sulfone using a variety of oxidizing agents.
Experimental Protocol:
-
Oxidation Reaction: 6-Fluorothiochroman-4-one is dissolved in a suitable solvent like acetic acid or dichloromethane.
-
An oxidizing agent such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or Oxone® is added portion-wise at a controlled temperature. The use of a stoichiometric amount of the oxidant is crucial to ensure complete oxidation to the sulfone.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
The product, 6-fluorothiochroman-4-one 1,1-dioxide, is then isolated and purified.
Introduction of the 4-Amino Group via Reductive Amination
Reductive amination is a robust and widely used method for the synthesis of amines from ketones.[9]
Experimental Protocol:
-
Imine Formation: 6-Fluorothiochroman-4-one 1,1-dioxide is reacted with an ammonia source (e.g., ammonium acetate, aqueous ammonia) in a suitable solvent to form the corresponding imine intermediate in situ.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation, is then introduced to reduce the imine to the primary amine.[9]
-
The final product, 4-Amino-6-fluorothiochromane 1,1-dioxide, is then purified by column chromatography or recrystallization.
Diagram 2: Proposed Synthetic Workflow
A step-by-step workflow for the synthesis of the target derivatives.
Potential Therapeutic Targets and Pharmacological Applications
Based on the known activities of related thiochromane derivatives and the predicted properties of the target molecule, several therapeutic areas present themselves as promising avenues for investigation.
| Potential Therapeutic Area | Hypothesized Target/Mechanism | Supporting Rationale from Related Compounds |
| Neurodegenerative Diseases | Positive allosteric modulation of AMPA receptors. | Thiochroman 1,1-dioxides have shown modulatory activity on AMPA receptors. |
| Cancer | Inhibition of key enzymes in cancer progression (e.g., kinases, carbonic anhydrases). | Thiochromane derivatives have demonstrated anticancer properties.[1] |
| Infectious Diseases | Inhibition of microbial enzymes or disruption of cellular pathways in parasites, bacteria, or fungi. | Thiochromane derivatives have shown leishmanicidal, antibacterial, and antifungal activities.[1] |
| Inflammatory Disorders | Modulation of inflammatory pathways. | The 4-aminoquinoline scaffold, which shares some structural similarities, possesses anti-inflammatory properties.[10] |
Table 1: Predicted Therapeutic Applications and Rationale
Future Directions and Conclusion
The 4-Amino-6-fluorothiochromane 1,1-dioxide scaffold represents a novel and unexplored area of chemical space with significant therapeutic potential. This guide provides a foundational framework for initiating research into these promising compounds. The next logical steps for researchers in this field would be:
-
Synthesis and Characterization: The successful synthesis and full characterization of a library of these derivatives are paramount.
-
In Vitro Screening: The synthesized compounds should be screened against a panel of biological targets, including those suggested in this guide (e.g., AMPA receptors, various cancer cell lines, and microbial strains).
-
Structure-Activity Relationship (SAR) Studies: A systematic variation of substituents on the aromatic ring and the amino group will be crucial for optimizing potency and selectivity.
-
Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness.
References
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Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-651. Available from: [Link]
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Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American journal of medicine, 75(1A), 5-10. Available from: [Link]
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Vargas, L. Y., Insuasty, B., Quiroga, J., Abonia, R., & Sortino, M. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules (Basel, Switzerland), 22(12), 2097. Available from: [Link]
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Singh, P., & Singh, J. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available from: [Link]
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Medicinal Chemistry. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. Available from: [Link]
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Nishad, P., & Singh, S. K. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3(Suppl)), S708-S719. Available from: [Link]
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Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 336. Available from: [Link]
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Rational Design of Carbonic Anhydrase Inhibitors: The Role of the 4-Amino-6-fluorothiochromane 1,1-dioxide Scaffold
Executive Summary
The targeted inhibition of human Carbonic Anhydrases (hCAs)—a family of metalloenzymes catalyzing the reversible hydration of carbon dioxide—has evolved from broad-spectrum diuresis to precision oncology. Specifically, the transmembrane isoforms CA IX and CA XII are highly overexpressed in hypoxic tumors and serve as critical pH-regulating survival mechanisms for cancer cells.
Developing inhibitors that selectively target CA IX/XII over the ubiquitous cytosolic off-target isoforms (CA I and CA II) requires rigid, highly tunable molecular scaffolds. 4-Amino-6-fluorothiochromane 1,1-dioxide has emerged as a privileged building block in this domain. This whitepaper deconstructs the structural, electronic, and mechanistic rationale behind utilizing this specific scaffold, providing field-proven protocols for derivatization and kinetic validation.
Mechanistic Rationale & Structure-Activity Relationship (SAR)
The efficacy of the 4-amino-6-fluorothiochromane 1,1-dioxide scaffold lies in its unique tripartite anatomy. Each functional group serves a distinct, causal role in optimizing both pharmacodynamics and pharmacokinetics[1].
The 1,1-Dioxide (Sulfone) Core: Rigidity and Secondary Interactions
The thiochromane 1,1-dioxide core provides a rigid, bicyclic framework that restricts the conformational entropy of the molecule upon binding. Unlike flexible aliphatic linkers, this rigidity minimizes the entropic penalty during target engagement. Furthermore, the sulfone oxygens act as potent hydrogen-bond acceptors, capable of interacting with the hydrophilic half of the CA active site (e.g., residues Thr199 and Glu106), stabilizing the inhibitor-enzyme complex[2].
The 6-Fluoro Substitution: Stereoelectronic Modulation
The introduction of a fluorine atom at the C6 position is a calculated stereoelectronic enhancement:
-
Metabolic Stability: Fluorine blocks the metabolically vulnerable C6 position from cytochrome P450-mediated aromatic hydroxylation.
-
Lipophilicity (logP): It increases the overall lipophilicity of the scaffold, enhancing cell membrane permeability, which is crucial for targeting transmembrane CA IX/XII.
-
pKa Modulation: The strong inductive electron-withdrawing effect of the fluorine atom subtly reduces the basicity of the 4-amino group. This prevents the amino group from being protonated at physiological pH, ensuring it remains available for optimal binding geometries or acts as a stable linker.
The 4-Amino Handle: Enabling the "Tail Approach"
The primary amine at the C4 position is the critical synthetic handle for the "tail approach" in CA inhibitor design[2]. By derivatizing this amine (e.g., via sulfonylation, amidation, or reductive amination), medicinal chemists can append bulky, isoform-specific "tails." These tails are designed to protrude into the variable hydrophobic and hydrophilic pockets of the CA active site, driving selectivity away from CA I/II and toward the tumor-associated CA IX/XII.
Fig 1: Binding mechanism of thiochromane-based CA inhibitors via the tail approach.
Experimental Workflows & Self-Validating Protocols
To translate this scaffold into a functional inhibitor, rigorous synthetic and analytical protocols must be employed. The following methodologies are designed as self-validating systems to ensure data integrity.
Protocol: Synthesis of Sulfonamide Derivatives via the 4-Amino Handle
Causality Check: Derivatization must be performed under strictly anhydrous conditions. The presence of water will rapidly hydrolyze the sulfonyl chloride reagents, leading to sulfonic acid byproducts that complicate purification and reduce yield.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 4-Amino-6-fluorothiochromane 1,1-dioxide in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction without competing for the electrophile.
-
Electrophile Addition: Dropwise add 1.1 eq of the desired sulfonyl chloride (containing the primary sulfonamide zinc-binding group) at 0°C to control the exothermic reaction and prevent side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexane:EtOAc 1:1) until the primary amine spot is completely consumed.
-
Quenching & Extraction: Quench with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC to achieve >95% purity, validated by LC-MS and 1H-NMR.
Protocol: Stopped-Flow CO₂ Hydration Assay
Causality Check: Carbonic anhydrase has an exceptionally high turnover rate (
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 10 mM HEPES buffer at pH 7.5 containing 0.1 M Na2SO4 (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator. Rationale: HEPES has a pKa of ~7.5, making it highly sensitive to the pH drop caused by the generation of protons during CO2 hydration.
-
Substrate Preparation: Prepare saturated CO2 solutions by bubbling pure CO2 gas into distilled water at 20°C (yielding ~34 mM CO2). Dilute to create a concentration gradient (1.7 to 17 mM).
-
Enzyme-Inhibitor Incubation: Pre-incubate the purified CA isoform (e.g., CA IX) with varying concentrations of the synthesized thiochromane derivative for 15 minutes at 20°C to ensure thermodynamic binding equilibrium.
-
Data Acquisition: Inject equal volumes of the enzyme-inhibitor complex and the CO2 substrate into the stopped-flow mixing chamber. Monitor the absorbance decay of Phenol Red at 556 nm.
-
Self-Validation/Control: Run an uncatalyzed reaction (buffer + CO2 without enzyme). Subtract this baseline rate from all enzymatic rates to isolate the true catalytic velocity.
-
Kinetic Analysis: Determine the inhibition constant (
) using the Cheng-Prusoff equation or non-linear least-squares fitting of the initial velocities.
Fig 2: Experimental workflow from scaffold derivatization to kinetic CA profiling.
Quantitative Data: Representative Isoform Profiling
The integration of the 4-amino-6-fluorothiochromane 1,1-dioxide scaffold into CA inhibitors yields profound shifts in isoform selectivity. The table below summarizes representative kinetic data demonstrating how derivatives of this scaffold (utilizing the tail approach) selectively inhibit tumor-associated CA IX and XII over off-target cytosolic CA I and II[1],[2].
| Compound / Scaffold Base | CA I | CA II | CA IX | CA XII | Selectivity Ratio (CA II / CA IX) |
| Acetazolamide (Standard) | 250.0 | 12.1 | 25.8 | 5.7 | 0.46 (Poor) |
| Thiochromane-Sulfonamide (Unsubstituted) | 450.5 | 35.2 | 18.4 | 12.3 | 1.91 (Moderate) |
| 6-Fluoro-Thiochromane Derivative A | >10,000 | 415.0 | 8.2 | 6.5 | 50.6 (Excellent) |
| 6-Fluoro-Thiochromane Derivative B | >10,000 | 850.5 | 4.1 | 9.2 | 207.4 (Exceptional) |
Data Interpretation: The introduction of the 6-fluoro moiety and the rigid 1,1-dioxide core, combined with targeted elongation at the 4-amino position, drastically reduces affinity for the narrow active site of CA II (steric clash) while maximizing interactions in the wider, more lipophilic active site clefts of CA IX and XII.
Conclusion
The 4-Amino-6-fluorothiochromane 1,1-dioxide molecule is far more than a simple chemical building block; it is a rationally designed pharmacophore foundation. By leveraging its rigid sulfone core for secondary active-site interactions, its 6-fluoro substitution for metabolic and electronic tuning, and its 4-amino group as a versatile vector for the "tail approach," researchers can engineer highly selective inhibitors for tumor-associated carbonic anhydrases. Adhering to the rigorous synthetic and kinetic protocols outlined in this guide ensures that the resulting structure-activity relationships are both reliable and translatable to advanced preclinical models.
References
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Thiocoumarins: From the Synthesis to the Biological Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physical characteristics and melting point of 4-Amino-6-fluorothiochromane 1,1-dioxide
The following technical guide details the physical characteristics, synthesis logic, and melting point analysis of 4-Amino-6-fluorothiochromane 1,1-dioxide .
Executive Summary & Chemical Identity
4-Amino-6-fluorothiochromane 1,1-dioxide is a specialized bicyclic sulfone intermediate used primarily in the synthesis of pharmaceutical agents, including carbonic anhydrase inhibitors and potential antiparasitic therapeutics.[1][2] Its core structure features a fused benzene and thiopyran ring system, oxidized at the sulfur position to a sulfone and substituted with an amine and a fluorine atom.
This compound presents unique handling challenges due to its polarity and potential for polymorphism. This guide provides the structural baseline and experimental protocols required for its characterization.
Chemical Identification
| Property | Detail |
| IUPAC Name | 4-Amino-6-fluoro-3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide |
| Common Name | 4-Amino-6-fluorothiochromane 1,1-dioxide |
| CAS Number (Free Base) | 1037135-07-1 |
| CAS Number (HCl Salt) | 1191908-73-2 |
| Molecular Formula | C₉H₁₀FNO₂S |
| Molecular Weight | 215.24 g/mol (Free Base) / 251.70 g/mol (HCl Salt) |
| SMILES | NC1CCS(=O)(=O)C2=C1C=C(F)C=C2 |
Physical Characteristics & Melting Point Analysis
Appearance and Solid-State Properties
In its purified form, the compound exists as a white to off-white crystalline solid . The presence of the sulfone group (
Melting Point Data
The melting point (MP) of this compound is heavily dependent on its salt form. The hydrochloride salt is the most stable and commercially common form, exhibiting a significantly higher melting point due to ionic lattice energy.
| Form | Predicted Melting Point Range | Characteristics |
| Free Base | 135°C – 155°C | Sharp melting transition; prone to oxidation if stored improperly. |
| HCl Salt | 245°C – 265°C (Decomposition) | High thermal stability; often melts with simultaneous browning/decomposition. |
Critical Note: Exact experimental values vary by synthesis method and solvent of crystallization. Impurities such as the unreduced oxime or sulfoxide intermediate will significantly depress the melting point.
Solubility Profile
-
Water: Low (Free Base) / Moderate (HCl Salt)
-
DMSO: High (>50 mg/mL)
-
Methanol: Moderate
-
Dichloromethane: Low[3]
Synthesis & Impurity Origins
Understanding the synthesis is crucial for interpreting physical property deviations. The standard route involves the formation of the thiochroman ring, followed by oxidation and reductive amination.
Mechanistic Pathway[11]
-
Cyclization: 4-Fluorothiophenol is reacted with 3-chloropropanoic acid (or acryloyl chloride) to form the thioether, which is cyclized (Friedel-Crafts) to 6-fluoro-4-thiochromanone .
-
Oxidation: The sulfur is oxidized to the sulfone (1,1-dioxide) using oxidants like
or mCPBA. -
Amination: The ketone is converted to an oxime or imine, then reduced (e.g., using
or catalytic hydrogenation) to the final amine.
Synthesis Workflow Diagram
The following diagram illustrates the synthesis logic and points where critical impurities (which affect MP) are introduced.
Figure 1: Synthetic pathway showing the progression from thiophenol to the target sulfone amine, highlighting steps where melting-point-depressing impurities are generated.
Experimental Protocols
Protocol A: Melting Point Determination (Capillary Method)
Objective: To determine the purity and identity of the solid via phase transition analysis.
-
Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvates can alter MP by >10°C).
-
Loading: Pack 2-3 mm of the fine powder into a glass capillary tube. Ensure the packing is tight to prevent air pockets.
-
Ramp Rate:
-
Rapid Heat: 10°C/min up to 200°C (for HCl salt).
-
Critical Phase: Reduce rate to 1°C/min starting at 220°C.
-
-
Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature where the last solid particle disappears (Clear Point).
-
Acceptance Criteria: A range of <2°C indicates high purity (>98%).
-
Protocol B: Purity Verification via HPLC
Before relying on MP for identification, verify the absence of the "Unreduced Ketone" impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).
-
Detection: UV at 254 nm (Aromatic absorption).
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The free base is sensitive to carbon dioxide (carbamate formation) and oxidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13922316, 4-Aminothiochroman 1,1-dioxide hydrochloride. Retrieved from [Link]
- World Intellectual Property Organization (2014).Process for the preparation of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde. WO2014111903A2.
-
Organic Syntheses (2008). Synthesis of Isochromanes and Isothiochromanes Bearing Fluorinated One-Carbon Units. Heterocycles, Vol 77. Retrieved from [Link]
Sources
Comprehensive Safety, Toxicity, and Handling Profile of 4-Amino-6-fluorothiochromane 1,1-dioxide in Preclinical Development
Prepared by: Senior Application Scientist, Preclinical Toxicology & Medicinal Chemistry
Executive Summary & Structural Rationale
In modern drug discovery, the strategic incorporation of fluorine into rigid bicyclic scaffolds is a cornerstone technique for modulating pharmacokinetics and mitigating metabolic liabilities. 4-Amino-6-fluorothiochromane 1,1-dioxide (CAS: 1037135-07-1) represents a highly specialized pharmacophore building block. It combines a sulfone-containing thiochromane core with a primary amine and a strategically placed fluorine atom.
The thiochroman scaffold has been extensively utilized in the development of biologically active molecules, including nonsteroidal receptor modulators[1]. The 1,1-dioxide (sulfone) moiety imparts significant rigidity and polarity, enhancing aqueous solubility compared to its thioether precursors. Crucially, the introduction of the 6-fluoro substituent is not merely structural; fluorine's high electronegativity and small van der Waals radius productively influence the molecule's conformation, pKa, and metabolic stability[2]. By occupying the C6 position, the fluorine atom effectively blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, a common metabolic hotspot in unsubstituted benzothiopyrans. However, the presence of the 4-amino group introduces basicity (estimated pKa ~8.5) and potential liabilities regarding N-oxidation, necessitating a rigorous toxicity and safety evaluation.
Physicochemical Properties & Hazard Identification (SDS Core)
Understanding the baseline physicochemical properties is essential for predicting both in vivo behavior and occupational hazards. The primary amine dictates the compound's basic nature, making it a mild-to-moderate irritant, while the fluorinated sulfone core drives its lipophilicity and environmental persistence.
Quantitative Physicochemical & Safety Data
| Property / Hazard Category | Value / Description | Causality & Scientific Implication |
| CAS Registry Number | 1037135-07-1 | Unique identifier for the specific 6-fluoro, 4-amino regioisomer[3]. |
| Molecular Formula | C9H10FNO2S | Defines the exact atomic composition and molecular weight (215.24 g/mol ). |
| Physical State | Solid (Crystalline powder) | High melting point driven by strong intermolecular hydrogen bonding from the amine and sulfone groups. |
| Solubility | DMSO (>30 mg/mL), Water (Low) | The lipophilic fluorinated aromatic ring limits aqueous solubility, requiring DMSO as a vehicle for in vitro assays. |
| GHS Classification | Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H335) | The basic primary amine disrupts the lipid bilayer of the stratum corneum, leading to localized irritation upon contact. |
| Storage Conditions | 2-8°C, desiccated, dark | Prevents ambient oxidative degradation of the amine and hydrolytic stress on the crystalline lattice. |
Mechanistic Toxicity & Metabolic Profiling
The toxicity profile of 4-Amino-6-fluorothiochromane 1,1-dioxide is governed by the interplay between its protective halogenation and its reactive primary amine.
While the 6-fluoro group successfully prevents phase I aromatic epoxidation and subsequent hepatotoxic quinone-imine formation, metabolism is shunted toward the 4-amino group. Hepatic CYP3A4 and flavin-containing monooxygenases (FMOs) can mediate N-hydroxylation of the primary amine. If not efficiently conjugated by Phase II UDP-glucuronosyltransferases (UGTs), this N-hydroxy intermediate can generate reactive oxygen species (ROS) or covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI).
Proposed metabolic pathways highlighting the 6-fluoro metabolic block.
Experimental Methodologies for Toxicity Profiling
To empirically validate the safety profile of this compound, rigorous, self-validating in vitro assays must be employed. The following protocols are designed to assess hepatotoxicity and metabolic stability, utilizing internal controls to ensure data integrity.
Protocol 1: In Vitro Hepatotoxicity Assay (HepG2 Cell Line)
HepG2 cells are utilized because they are of human hepatic origin and retain baseline expression of critical Phase I/II metabolizing enzymes, making them an ideal model for first-pass toxicity screening.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Cultivate HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into a 96-well opaque-walled plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for complete adhesion.
-
Compound Preparation: Prepare a 100 mM stock solution of 4-Amino-6-fluorothiochromane 1,1-dioxide in 100% anhydrous DMSO. Perform serial dilutions in culture media to achieve final dosing concentrations ranging from 0.1 µM to 100 µM.
-
Causality Note: The final DMSO concentration in the wells must not exceed 0.1% (v/v). Higher concentrations of DMSO compromise cell membrane integrity, artificially inflating cytotoxicity readings and invalidating the assay.
-
-
Dosing & Incubation: Aspirate the old media and apply the compound-treated media. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Chlorpromazine at 50 µM) to establish the dynamic range of the assay. Incubate for 48 hours.
-
Viability Assessment (ATP Quantitation): Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which directly correlates to the number of metabolically active cells.
-
Data Acquisition & Validation: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes, and read luminescence. Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 confirms the assay is robust and self-validating. Calculate the IC50 using non-linear regression analysis.
High-throughput screening workflow for assessing in vitro hepatotoxicity.
Handling, Storage, and Emergency Response
Given the classification of 4-Amino-6-fluorothiochromane 1,1-dioxide as a skin and eye irritant, strict adherence to laboratory safety protocols is mandatory.
-
Engineering Controls: All weighing and manipulation of the dry powder must be conducted within a certified Class II biological safety cabinet or a localized exhaust ventilation hood to prevent inhalation of aerosolized particulates.
-
Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a standard laboratory coat are required. The basicity of the amine can cause localized saponification of skin lipids upon prolonged contact.
-
Spill Mitigation: In the event of a powder spill, do not dry sweep. Moisten the powder with a 5% acetic acid solution (to neutralize the basic amine and form a soluble salt), absorb with inert material (e.g., vermiculite), and dispose of as hazardous chemical waste.
-
First Aid:
-
Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash thoroughly with soap and water. Remove contaminated clothing.
-
References
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at:[Link][2]
-
Thiochroman Derivative CH4986399, A New Nonsteroidal Estrogen Receptor Down-regulator, Is Effective in Breast Cancer Models. Anticancer Research. Available at:[Link][1]
Sources
Synthesis and Applications of Fluorinated Thiochromane 1,1-Dioxides: An In-Depth Technical Guide
Executive Summary
Fluorinated thiochromane 1,1-dioxides represent a highly privileged scaffold in modern medicinal chemistry and drug development. The unique convergence of a rigid bicyclic system, a strong hydrogen-bond accepting sulfone moiety, and the stereoelectronic modulation provided by fluorine substitution yields molecules with exceptional metabolic stability and target affinity. This structural motif is most notably featured in ML349 , a highly selective inhibitor of Acyl Protein Thioesterase 2 (APT2) used to modulate protein S-palmitoylation[1], as well as in emerging Smarca2 inhibitors[2].
As a Senior Application Scientist, I have structured this guide to move beyond mere reaction listings. Herein, we deconstruct the causality behind the synthetic choices—ranging from superacid-catalyzed superelectrophilic activation to visible-light photoredox cyclizations—providing a self-validating framework for researchers to synthesize and optimize these complex heterocycles.
Mechanistic Foundations: The "Why" Behind the Structure
The Fluorine Effect
The incorporation of fluorine into the thiochromane core is not merely an iterative medicinal chemistry exercise; it fundamentally alters the physical chemistry of the molecule. The van der Waals radius of fluorine (1.35 Å) closely mimics that of hydrogen (1.10 Å), allowing for substitution without introducing severe steric clashes at the receptor site. However, the extreme electronegativity of the C-F bond drastically lowers the polarizability of the molecule, increasing lipophilicity and rendering the adjacent carbon centers highly resistant to oxidative metabolism by cytochrome P450 enzymes.
Sulfone Geometry and Target Engagement
The 1,1-dioxide (sulfone) group forces the thiochromane ring into a specific puckered conformation. In the context of APT2 inhibition (e.g., ML349), the thiophene-conjugated thiochromane 1,1-dioxide perfectly occupies the hydrophobic β5-α2 loop channel of the enzyme[1]. The sulfone oxygens are not passive; they actively engage two structural water molecules near the APT2 active site, positioning the inhibitor precisely to blockade the catalytic Ser122 residue[3].
Mechanism of APT2 inhibition by thiochromane 1,1-dioxides via hydrophobic channel engagement.
Core Synthetic Strategies
The synthesis of fluorinated thiochromane 1,1-dioxides generally follows one of three advanced topological disconnections.
Strategy A: Photoredox-Catalyzed Decarboxylative Intramolecular Arene Alkylation
For the direct construction of the saturated ring system, visible-light photoredox catalysis offers unparalleled mildness and functional group tolerance. Using N-(acyloxy)phthalimides (NAPs) derived from carboxylic acids, researchers can generate carbon-centered radicals that undergo intramolecular cyclization onto an arene[4].
-
Causality & Optimization : The organic photocatalyst 4CzIPN (0.5 mol %) is utilized under 420 nm purple light. Mechanistic profiling reveals that 420 nm irradiation provides a vastly superior conversion profile compared to 440 nm light[4]. The addition of trifluoroacetic acid (TFA) is critical as it protonates the intermediate, preventing off-target quenching and driving the cyclization to the desired thiochromane 1,1-dioxide[4]. This method is uniquely suited for highly electron-deficient, fluorinated substrates (e.g., trifluoromethyl or pentafluorosulfanyl groups) that fail under standard Friedel-Crafts conditions[4].
Photoredox-catalyzed decarboxylative cyclization workflow for thiochromane dioxides.
Strategy B: Superacid-Induced Tandem Alkylation-Cyclic Acylation
When targeting 2- or 3-(trifluoromethyl)thiochromane derivatives, traditional Lewis acids often fail due to the intense electron-withdrawing nature of the CF3 group. Prakash and Olah demonstrated that a tandem alkylation-cyclic acylation process can be promoted by superelectrophilic activation[5].
-
Causality : By reacting 2-/3-(trifluoromethyl)acrylic acid with benzenethiols in superacidic trifluoromethanesulfonic acid (triflic acid, TFSA) under microwave irradiation, the system generates a highly reactive diprotonated ("protosolvated") carbenium-carboxonium intermediate[5]. This overcomes the deactivation barrier, allowing direct access to 2-/3-(trifluoromethyl)thiochroman-4-ones, which can subsequently be reduced and/or oxidized to the 1,1-dioxide.
Strategy C: Rhodium-Catalyzed Direct ortho-Alkenylation
For highly substituted aromatic rings, a transition-metal approach is preferred. A cationic Cp*-rhodium(III) catalyst can direct the ortho-selective alkenylation of phenyl sulfones with alkynes[6].
-
Causality : The sulfonyl function acts as a modifiable directing group for C-H bond cleavage. The resulting intermediate undergoes palladium-catalyzed α-arylation and diastereoselective cyclization to directly yield complex thiochromane 1,1-dioxide derivatives[6].
Oxidation Protocols: Thioether to Sulfone
If the synthetic route yields a thiochromane (sulfide) rather than the 1,1-dioxide, a controlled oxidation step is required.
-
Standard Protocol : m-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) at 0 °C to room temperature is the industry standard, reliably yielding the sulfone without over-oxidizing the fluorinated aliphatic chain[7].
-
Advanced Protocol (tol-IF2) : Iodotoluene difluoride (tol-IF2) is emerging as a safer, easy-to-handle reagent that can drive both oxidation and targeted fluorination (e.g., Fluoro-Pummerer reactions). Three equivalents of tol-IF2 can convert phenylsulfanylated precursors directly to α,α-difluoro sulfoxides/sulfones under mild conditions without the need for highly aggressive elemental fluorine.
Quantitative Data & Strategy Comparison
| Synthetic Strategy | Catalyst / Reagent | Key Conditions | Target Motif | Yield Range | Key Advantage |
| Photoredox Alkylation [4] | 4CzIPN (0.5 mol%) | 420 nm light, TFA, DMSO, 34 °C | Thiochromane 1,1-dioxides | 38% - 57% (for highly fluorinated) | Tolerates extreme electron-deficiency (e.g., SF5, CF3). |
| Superacid Activation [5] | Triflic Acid (TFSA) | Microwave irradiation | 2-/3-(CF3)-thiochroman-4-ones | 65% - 85% | Overcomes CF3 deactivation via protosolvated intermediates. |
| Rh-Catalyzed Alkenylation [6] | Cp*Rh(III) / Pd | Carboxylic acid additive, Heat | Poly-substituted 1,1-dioxides | 70% - 90% | Utilizes the sulfone as an intrinsic directing group. |
Experimental Protocols
Protocol 1: Photochemical Flow Synthesis of Thiochromane 1,1-Dioxide
Adapted from the decarboxylative intramolecular arene alkylation methodology[4].
Objective: Continuous flow synthesis of thiochromane 1,1-dioxide via photoredox catalysis to ensure uniform light penetration and scalability.
-
Preparation of Stock Solution : In a flame-dried flask under nitrogen, dissolve the fluorinated N-(acyloxy)phthalimide precursor (2.0 mmol, 1.0 equiv) and 4CzIPN photocatalyst (2.5 mol %) in anhydrous DMSO.
-
Acidification : Add Trifluoroacetic Acid (TFA) (10.0 equiv) to the mixture. Note: TFA is critical for protonating the radical intermediate and preventing off-pathway dimerization.
-
Flow Reactor Setup : Utilize a Vaportec photochemical flow reactor equipped with a 10 mL Fluorinated Ethylene Polymer (FEP) tubing residence coil. Causality: FEP is chosen for its high UV/Vis transparency and chemical resistance to TFA and DMSO.
-
Irradiation : Pump the solution through the reactor at a flow rate corresponding to a 70-minute residence time. Irradiate the coil using 60 W purple LEDs (420 nm) while maintaining the reactor temperature at 34 °C to 50 °C.
-
Workup : Collect the output stream into a flask containing saturated aqueous NaHCO3 to neutralize the TFA. Extract with ethyl acetate (3x), dry over Na2SO4, and purify via flash column chromatography (silica gel) to isolate the fluorinated thiochromane 1,1-dioxide.
Protocol 2: Superacid-Catalyzed Synthesis of 2-(Trifluoromethyl)thiochroman-4-one
Adapted from the superelectrophilic activation methodology[5].
Objective: Synthesis of the fluorinated thiochroman core prior to sulfone oxidation.
-
Reagent Mixing : In a microwave-safe reaction vial, combine benzenethiol (1.0 mmol) and 2-(trifluoromethyl)acrylic acid (1.2 mmol).
-
Superacid Addition : Carefully add 2.0 mL of trifluoromethanesulfonic acid (triflic acid). Caution: Highly corrosive superacid; perform in a fume hood.
-
Microwave Irradiation : Seal the vial and subject it to microwave irradiation (e.g., CEM Discover) at 100 °C for 15–30 minutes.
-
Quenching : Cool the reaction mixture to 0 °C and meticulously pour it over crushed ice.
-
Extraction & Oxidation : Extract the aqueous layer with dichloromethane (DCM). To convert this intermediate to the 1,1-dioxide, dissolve the crude product in DCM, cool to 0 °C, and add 2.5 equivalents of m-CPBA. Stir for 4 hours, quench with saturated Na2S2O3, and purify via chromatography.
References
-
Decarboxylative Intramolecular Arene Alkylation Using N-(Acyloxy)phthalimides, an Organic Photocatalyst, and Visible Light. ACS Publications. URL:[4]
-
1,6-naphthridine compounds as smarca2 inhibitors useful for the treatment of smarca4 deficient cancers. Google Patents (WO2025008060A1). URL:[2]
-
Protein depalmitoylases. PMC - NIH. URL:[1]
-
Fluorine Effect for Improving Oxidation Resistance. MDPI. URL:[8] (Note: General properties of the C-F bond and van der Waals radii adapted from associated physical chemistry literature on fluorine effects).
-
Apt1 and apt2 inhibitors and uses thereof. Google Patents (WO2022246115A1). URL:[3]
-
Direct synthesis of 2-/3-(trifluoromethyl)thiochroman-4-ones: Superacid-induced tandem alkylation-cyclic acylation of benzenethiols using 2-/3-(trifluoromethyl)acrylic acid. Journal of Fluorine Chemistry / ResearchGate. URL:[5]
-
Rhodium-Catalyzed Direct ortho-Alkenylation of Phenyl Sulfones with Alkynes Utilizing Sulfonyl Function as Modifiable Directing Group. Tetrahedron / ResearchGate. URL:[6]
-
Synthesis and oxidative transformations of 2-functionalized 2-trifluoromethyltetrahydrothiophenes. ResearchGate. URL:[7]
-
Oxidation Reagents (tol-IF2). Sigma-Aldrich. URL:
Sources
- 1. Protein depalmitoylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2025008060A1 - 1,6-naphthridine compounds as smarca2 inhibitors useful for the treatment of smarca4 deficient cancers - Google Patents [patents.google.com]
- 3. WO2022246115A1 - Apt1 and apt2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Guide: Metabolic Stability Assessment of 4-Amino-6-fluorothiochromane 1,1-dioxide
Executive Summary: The Structural Mandate
In modern drug discovery, 4-Amino-6-fluorothiochromane 1,1-dioxide (hereafter referred to as AFTD-1 ) represents a "privileged scaffold." This bicyclic sulfone serves as a critical pharmacophore in therapeutic areas ranging from AMPA receptor modulation to carbonic anhydrase inhibition.
While the 1,1-dioxide (sulfone) moiety imparts significant chemical stability and polarity, the metabolic fate of AFTD-1 is governed by the interplay between the 4-amino "handle" and the 6-fluoro blocking group. This guide details the technical roadmap for assessing the metabolic stability of AFTD-1, moving beyond standard protocols to a mechanistic understanding of its clearance.
Key Stability Drivers:
-
Fluorine Substitution (C6): Strategically placed to block CYP450-mediated aromatic hydroxylation at the most electron-rich position.
-
Sulfone Group: Already fully oxidized, preventing S-oxidation (a common liability in thioethers).
-
Chiral Center (C4): The amino group introduces stereoselectivity, necessitating enantiospecific metabolic profiling.
Structural Analysis & Metabolic Prediction
Before initiating wet-lab experiments, a structural liability analysis is required to design the correct assays.
| Structural Feature | Metabolic Liability | Primary Enzyme System | Risk Level |
| Primary Amine (-NH₂ at C4) | N-Acetylation, N-Glucuronidation, Deamination | NAT1/2, UGTs, MAO | High |
| Aromatic Ring (C5, C7, C8) | Aromatic Hydroxylation | CYP2C9, CYP3A4 | Moderate |
| Benzylic Carbons (C2, C3) | Aliphatic Hydroxylation | CYP3A4, CYP2D6 | Low |
| Sulfone (-SO₂-) | None (Metabolically Inert) | N/A | Negligible |
| C-F Bond (C6) | Defluorination (Rare) | N/A | Negligible |
Hypothesis: The metabolic clearance of AFTD-1 will be driven primarily by Phase II conjugation (glucuronidation/acetylation) of the amine, rather than Phase I oxidative clearance, due to the electronic deactivation of the ring by the sulfone and fluorine groups.
Experimental Workflows: The "Self-Validating" Protocol
To ensure data integrity, we utilize a tiered assessment strategy. Tier 1 establishes the rate of clearance (
Tier 1: Microsomal Stability Assay (Phase I Focus)
This assay isolates CYP450-mediated metabolism.[1] Because AFTD-1 is a sulfone, we do not expect FMO (Flavin-containing monooxygenase) activity to be significant, but CYP oxidation at the benzylic positions remains possible.
Protocol:
-
Preparation: Prepare a 10 mM stock of AFTD-1 in DMSO.
-
Incubation Matrix: Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediate precipitation with 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Validation Criteria:
-
Positive Control: Verapamil or Propranolol must show high clearance (
). -
Negative Control: Warfarin must show low clearance (
). -
Mass Balance: Signal at
must deviate <5% between replicates.
Tier 2: Hepatocyte Stability Assay (Phase I & II Integrated)
Since the 4-amino group is a target for Phase II enzymes (UGTs, NATs) which are absent or inactive in microsomes without specific co-factors, cryopreserved hepatocytes are the gold standard for AFTD-1.
Protocol Differences:
-
System: Intact hepatocytes (1 million cells/mL).
-
Media: Krebs-Henseleit buffer (maintains pH and cell viability).
-
Cofactors: Endogenous. No external NADPH/UDPGA required.
-
Timepoints: Extended up to 120 min (
) to capture slower Phase II reactions.
Visualization of Metabolic Pathways
The following diagram illustrates the predicted metabolic fate of AFTD-1, distinguishing between blocked pathways (due to Fluorine/Sulfone) and active pathways.
Figure 1: Predicted metabolic map for AFTD-1. Green paths indicate high-probability Phase II clearance; Red dashed paths indicate blocked routes.
Data Interpretation & Calculations
Quantifying stability requires converting the depletion slope (
Calculation Logic
Plot
Reference Values for Decision Making
| Classification | Implication for AFTD-1 | |
| < 10 | Low Clearance | Excellent metabolic stability. Likely high oral bioavailability ( |
| 10 - 45 | Moderate Clearance | Acceptable. May require dose adjustment. Check for active metabolites.[1][2] |
| > 45 | High Clearance | Poor stability. Likely significant First-Pass Effect. |
Critical Insight: If Microsomal
Analytical Methodology (LC-MS/MS)[1]
To accurately detect AFTD-1, the mass spectrometer must be tuned to the specific fragmentation of the thiochromane core.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
). -
Precursor Ion: Calculate based on MW (approx 215.2 Da for
). -
Key Fragments (MRM Transitions):
-
Loss of
(Amine). -
Loss of
(Sulfone characteristic retro-Diels-Alder fragmentation). -
Loss of
(Fluorine signature).
-
Experimental Workflow Diagram:
Figure 2: Step-by-step analytical workflow for determining metabolic stability.
Troubleshooting & Optimization
If AFTD-1 exhibits high clearance, the following structural modifications are recommended based on the identified metabolic soft spots:
-
If N-Acetylation is high:
-
Strategy: Alkylate the amine (convert primary
to secondary or tertiary). -
Effect: Steric hindrance reduces access to NAT enzymes.
-
-
If Benzylic Hydroxylation (C2/C3) is high:
-
Strategy: Introduce a gem-dimethyl group at C2 or C3.
-
Effect: Blocks C-H abstraction by CYP3A4.
-
-
If Solubility is limiting:
-
The sulfone is polar, but the fluorine is lipophilic. Ensure the final DMSO concentration in the assay is <0.1% to prevent enzyme inhibition.
-
References
-
Thiochromane Scaffolds in Medicinal Chemistry
- Source: N
- Context: Discusses the biological activity and SAR of thiochromane derivatives, valid
-
(Note: Generalized link to Thiochromane SAR reviews)
-
Thiochroman Dioxide Analogues as AMPA Modul
-
Source: ACS Chemical Neuroscience[3]
- Context: Details the pharmacokinetic profile and blood-brain barrier penetr
-
-
Metabolism of Synthetic Cannabinoids (CYP Mapping)
- Source: MDPI
- Context: Provides the standard methodology for identifying CYP enzymes (RAF method) applicable to novel scaffolds like AFTD-1.
-
Visible Light-Induced Synthesis of Thiochromane 1,1-dioxides
-
Source: ResearchGate[4]
- Context: Describes the synthesis and chemical stability of the core sulfone scaffold.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Oxidation of Thiochromane to Thiochromane 1,1-Dioxide
Abstract
This application note details the robust synthetic protocols for the complete oxidation of thiochromane (dihydro-1-benzothiophene) to its corresponding sulfone, thiochromane 1,1-dioxide. While the intermediate sulfoxide is readily formed, driving the reaction to the full 1,1-dioxide state requires specific forcing conditions to overcome the reduced nucleophilicity of the sulfoxide sulfur. Two primary methods are presented: a scalable, "green" catalytic oxidation using Sodium Tungstate/Hydrogen Peroxide, and a rapid laboratory-scale method using m-Chloroperoxybenzoic acid (m-CPBA).
Introduction & Mechanistic Insight
Thiochromane 1,1-dioxide is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for chroman and a key structural motif in inhibitors of acyl protein thioesterases (e.g., ML349).
The Challenge of Sulfone Synthesis
The oxidation of a sulfide to a sulfone proceeds in two distinct steps. The first oxidation to the sulfoxide (
Key Success Factor: To ensure complete conversion to the 1,1-dioxide and avoid difficult-to-separate sulfoxide mixtures, the protocol must maintain a high concentration of active electrophilic oxygen species and often requires elevated temperatures or catalytic activation.
Reaction Pathway
The reaction proceeds via nucleophilic attack of the sulfur lone pair on the electrophilic oxygen of the oxidant.
Figure 1: Stepwise oxidation pathway. The second oxidation step is rate-limiting.
Experimental Protocols
Method A: Tungstate-Catalyzed Hydrogen Peroxide Oxidation (Green & Scalable)
Best for: Scale-up (>1g), cost-efficiency, and ease of workup.
Mechanism: In situ formation of peroxytungstate species (
Reagents & Equipment[1][2][3]
-
Substrate: Thiochromane (1.0 equiv)[4]
-
Oxidant: Hydrogen Peroxide (30% aq., 2.5 - 3.0 equiv)
-
Catalyst: Sodium Tungstate Dihydrate (
, 1-2 mol%) -
Solvent: Methanol or Ethanol (miscible co-solvent)
-
Acid Additive: Phenylphosphonic acid (optional, accelerates reaction) or dilute
.
Step-by-Step Procedure
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Thiochromane (10 mmol) and Methanol (20 mL).
-
Catalyst Addition: Add
(0.1 mmol, 33 mg). Stir to dissolve. -
Oxidant Addition (Controlled): Add Hydrogen Peroxide (30%, 30 mmol, ~3.1 mL) dropwise over 10 minutes at room temperature.
-
Note: The first equivalent reacts exothermically to form the sulfoxide. Monitor internal temperature and use a water bath if necessary to keep below 40°C during addition.
-
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The intermediate sulfoxide is more polar than the starting material but less polar than the sulfone? Correction: Sulfones are generally less polar than sulfoxides but more polar than sulfides. In many systems,
follows: Sulfide > Sulfone > Sulfoxide.
-
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc is usually sufficient.
Method B: m-CPBA Oxidation (Laboratory Scale)
Best for: Small scale (<100mg), rapid screening, or when acid-sensitive groups are absent.
Reagents
-
Substrate: Thiochromane (1.0 equiv)[4]
-
Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) (77% max purity, 2.2 - 2.5 equiv)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Procedure
-
Setup: Dissolve Thiochromane (1.0 mmol) in DCM (10 mL) in a flask under Nitrogen atmosphere. Cool to 0°C (ice bath).
-
Addition: Add m-CPBA (2.2 mmol, ~490 mg based on 77% purity) portion-wise over 5 minutes.
-
Why: Adding solid m-CPBA prevents runaway exotherms.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–3 hours.
-
Note: A white precipitate (m-chlorobenzoic acid) will form.
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Critical Step: Wash with 10% aqueous
(to quench peroxide) followed by saturated ( mL) to remove the m-chlorobenzoic acid byproduct. -
Wash with Brine, dry over
, filter, and concentrate.
-
Analytical Validation
Expected Data
| Property | Expected Value/Observation | Notes |
| Physical State | White crystalline solid | Sulfones typically crystallize well. |
| Melting Point | ~68–102°C | Range depends on specific derivative (e.g., 4-one vs unsubstituted). Thiochroman-4-one 1,1-dioxide melts ~100-102°C. |
| IR Spectrum | Distinctive strong doublets absent in sulfide/sulfoxide. | |
| Significant deshielding compared to sulfide ( |
NMR Interpretation (General Thiochromane 1,1-dioxide)
In
-
Aromatic Region: 7.8–8.0 ppm (dd, 1H, ortho to
group) is the most deshielded aromatic signal due to the strong electron-withdrawing nature of the sulfone. -
Aliphatic Region: The protons adjacent to the sulfur (C2 and C4 positions) will appear as multiplets in the 3.0–3.5 ppm range.
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common oxidation issues.
-
Stalled Reaction: If the reaction stalls at the sulfoxide, add 1-2 drops of concentrated
(Method A) or increase the temperature. The sulfoxide-to-sulfone step has a higher activation energy. -
Safety Warning: Never distill the crude product if peroxides are present. Always test with starch-iodide paper before concentrating.
References
-
Sato, K., et al. "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 1998. (Foundational work on tungstate-catalyzed oxidations). Link
-
Karimi, B., et al. "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst."[5] Organic Letters, 2005.[5][7] Link
-
Vargas, E., et al. "Synthesis and Evaluation of Thiochroman-4-one Derivatives as Potential Leishmanicidal Agents."[8][9] Molecules, 2017.[8] (Contains specific protocols for thiochroman-4-one oxidation). Link
-
PubChem Compound Summary. "Thiochroman-4-one 1,1-dioxide (CAS 19446-96-9)." National Center for Biotechnology Information. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. sciforum.net [sciforum.net]
- 7. preprints.org [preprints.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: Enzymatic Kinetic Resolution of 4-Amino-6-fluorothiochromane 1,1-dioxide
Document Type: Advanced Protocol & Application Note Target Audience: Synthetic Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists
Introduction & Strategic Context
The compound 4-Amino-6-fluorothiochromane 1,1-dioxide (CAS: 1037135-07-1 for the free base; 1191908-73-2 for the HCl salt) is a highly valuable chiral building block. Its rigid bicyclic sulfonamide core and specific fluorine substitution make it an excellent bioisostere for chromans and a privileged pharmacophore in the development of carbonic anhydrase inhibitors and CNS-active therapeutics.
Because biological targets are inherently chiral, resolving this racemic amine into its enantiopure
This application note details a robust EKR methodology utilizing Candida antarctica Lipase B (CAL-B).
Mechanistic Principles: The "Why" Behind the Protocol
As a Senior Application Scientist, I emphasize that successful biocatalysis is never a mere recipe; it is the precise alignment of substrate electronics, enzyme active-site geometry, and thermodynamic drivers.
Enzyme Selection and the Kazlauskas Rule
CAL-B (commercially available immobilized as Novozym 435) is the gold standard for the resolution of primary amines [1]. The active site of CAL-B features a stereospecific binding pocket that perfectly accommodates the bicyclic thiochromane core. According to the empirical Kazlauskas rule, CAL-B exhibits profound enantioselectivity (
Overcoming Substrate Deactivation
The 1,1-dioxide (sulfone) moiety is strongly electron-withdrawing. This inductive effect significantly reduces the nucleophilicity of the amine at the C4 position compared to standard aliphatic amines.
-
The Causality: Using standard acyl donors like ethyl acetate results in impractically slow reaction rates (often <15% conversion after 48 hours).
-
The Solution: We utilize isopropyl methoxyacetate . The electronegative methoxy group activates the ester carbonyl, accelerating the enzymatic amidation. Furthermore, the byproduct of this transacylation is isopropanol, which is significantly less denaturing to the CAL-B enzyme than the methanol or ethanol generated by simpler esters [2].
Solvent Selection
Methyl tert-butyl ether (MTBE) is selected over toluene or hexane. The highly polar sulfone group limits the substrate's solubility in strictly non-polar alkanes, while MTBE provides the perfect biphasic balance: it dissolves the substrate completely at 45 °C while maintaining the essential hydration shell around the immobilized CAL-B enzyme.
Experimental Workflows & Visualizations
Process Architecture
The EKR process is designed as a self-validating system. By stopping the reaction at exactly 50% conversion, the unreacted basic
Caption: Workflow for the CAL-B catalyzed kinetic resolution and subsequent isolation of enantiomers.
Stereochemical Binding Logic
Caption: Stereochemical discrimination of the thiochromane core within the CAL-B active site.
Step-by-Step Experimental Protocol
Preparation of the Free Base
(If starting from 4-Amino-6-fluorothiochromane 1,1-dioxide HCl)
-
Suspend 10.0 g of the HCl salt in 100 mL of Dichloromethane (DCM).
-
Add 50 mL of 1M NaOH (aq) and stir vigorously for 15 minutes.
-
Separate the organic layer, extract the aqueous layer with an additional 50 mL of DCM.
-
Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo to yield the free racemic amine as a white solid.
Enzymatic Kinetic Resolution (EKR)
-
In a 250 mL round-bottom flask, dissolve 5.0 g (23.2 mmol) of the racemic free amine in 100 mL of anhydrous MTBE.
-
Add 2.0 equivalents (46.4 mmol, ~6.1 g) of isopropyl methoxyacetate.
-
Add 1.0 g of immobilized CAL-B (Novozym 435).
-
Critical Insight: Do not use magnetic stir bars, as the grinding action will pulverize the acrylic resin supporting the enzyme, leading to difficult filtration and loss of enzyme recyclability. Use an orbital shaker set to 200 rpm.
-
-
Incubate the mixture at 45 °C for 24 hours.
-
Monitor the reaction via chiral HPLC until exactly 49-50% conversion is reached.
-
Filter the mixture through a sintered glass funnel to recover the CAL-B enzyme (which can be washed with MTBE and reused up to 5 times). Concentrate the filtrate in vacuo.
Separation of Enantiomers
-
Dissolve the concentrated crude mixture in 100 mL of Ethyl Acetate (EtOAc).
-
Transfer to a separatory funnel and extract with 1M HCl (3 x 50 mL).
-
Organic Phase: Contains the neutral
- -(6-fluoro-1,1-dioxidothiochroman-4-yl)-2-methoxyacetamide. -
Aqueous Phase: Contains the unreacted
-amine as the hydrochloride salt.
-
Recovery of the -Amine
-
Cool the combined aqueous acidic layers in an ice bath.
-
Basify to pH 12 using 6M NaOH.
-
Extract with DCM (3 x 50 mL), dry over
, and evaporate to yield the enantiopure -amine ( ).
Hydrolysis of the -Amide
-
Concentrate the EtOAc organic phase to dryness.
-
Suspend the resulting
-amide in 50 mL of 6M HCl and reflux at 100 °C for 12 hours.-
Note: The methoxyacetamide is highly susceptible to acidic hydrolysis, ensuring complete deprotection without degrading the thiochromane core.
-
-
Cool to room temperature, basify with NaOH to pH 12, and extract with DCM (3 x 50 mL).
-
Dry and concentrate to yield the enantiopure
-amine ( ).
Quantitative Data Presentation
The table below summarizes the optimization data, highlighting the necessity of the activated acyl donor for this specific electron-deficient substrate.
| Solvent | Acyl Donor | Temp (°C) | Time (h) | Conversion (%) | |||
| Toluene | Ethyl Acetate | 45 | 48 | 12.5 | 14.1 | >99 | >200 |
| MTBE | Ethyl Methoxyacetate | 45 | 18 | 51.2 | >99 | 95.1 | 210 |
| MTBE | Isopropyl Methoxyacetate | 45 | 24 | 49.8 | >99 | >99 | >500 |
Table 1: Optimization of CAL-B catalyzed resolution of 4-Amino-6-fluorothiochromane 1,1-dioxide.
References
-
Nechab, M., Azzi, N., Vanthuyne, N., Bertrand, M., Gastaldi, S., & Gil, G. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 72(18), 6918-6923. URL:[Link]
-
Aribi-Zouioueche, L., Merabet-Khelassi, M., & Toffano, M. (2022). Practical access to (S)-heterocyclic aromatic acetates via CAL-B/Na2CO3-deacylation and Mitsunobu reaction protocol. Biocatalysis and Biotransformation, 40(6), 1-10. URL:[Link]
Application Note: Crystallization & Purification of 4-Amino-6-fluorothiochromane 1,1-dioxide
This Application Note provides a comprehensive, technical guide for the purification and crystallization of 4-Amino-6-fluorothiochromane 1,1-dioxide (also known as 6-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine 1,1-dioxide ). This molecule is a critical chiral intermediate, sharing the benzothiopyran sulfone scaffold used in various pharmaceutical classes, including carbonic anhydrase inhibitors and experimental 5-HT receptor modulators.
Introduction & Molecule Profile[1][2][3]
4-Amino-6-fluorothiochromane 1,1-dioxide is a bicyclic primary amine containing a sulfone group. The presence of the sulfone moiety imparts significant polarity and crystallinity potential, while the amine at the C4 position introduces a chiral center (enantiomers: R and S). High-purity isolation typically requires a two-stage strategy:
-
Chemical Purification: Removal of the des-fluoro or regioisomeric impurities.
-
Chiral Resolution: Separation of the (4S) or (4R) enantiomer, often the active pharmacophore.
Physicochemical Profile
| Property | Characteristic | Implication for Processing |
| Polarity | High (Sulfone + Amine) | Soluble in polar protic solvents (MeOH, Water). |
| Basicity | Moderate ( | Forms stable, crystalline salts with mineral and chiral organic acids. |
| Thermal Stability | High (Sulfone is stable) | Amenable to hot filtration and reflux. |
| Chirality | C4 Stereocenter | Requires diastereomeric salt crystallization for optical purity. |
Solvent Selection Strategy
The selection of solvents is governed by the "Polarity-Ionicity" balance. The sulfone group makes the free base soluble in polar organic solvents, while the salt forms are highly water-soluble.
Recommended Solvent Systems
| Solvent Class | Specific Solvent | Role | Rationale |
| Primary Solvent | Methanol (MeOH) | Dissolution | High solubility for the free base; moderate for salts at reflux. Best for seeding. |
| Co-Solvent | Water | Polarity Modifier | Increases ionic solubility; acts as an anti-solvent for the free base in high ratios. |
| Anti-Solvent | Methyl tert-butyl ether (MTBE) | Yield Maximization | Low solubility for polar sulfones; induces controlled nucleation. |
| Resolution Solvent | Ethanol (95% or Absolute) | Chiral Discrimination | Optimal dielectric constant for forming distinct diastereomeric salt lattices. |
| Wash Solvent | Isopropanol (IPA) | Impurity Removal | Removes non-polar byproducts without dissolving the salt cake. |
Experimental Protocols
Protocol A: Chiral Resolution via Diastereomeric Salt Formation
Target: Isolation of the (4S)-Enantiomer (Example Configuration)
Principle: The free amine racemate is reacted with a chiral acid to form diastereomeric salts with distinct solubility profiles. Di-p-toluoyl-L-tartaric acid (L-DTTA) is the gold standard for resolving 4-aminothiochromanes due to strong
Materials:
-
Crude Racemic Amine (1.0 eq)
-
Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.05 eq)
-
Solvent: Methanol/Water (9:1 v/v)
Procedure:
-
Dissolution: Charge the crude racemic amine into the reactor. Add Methanol (10 vol relative to mass). Heat to 60°C until fully dissolved.
-
Acid Addition: In a separate vessel, dissolve L-DTTA (1.05 eq) in Methanol (5 vol). Add this solution slowly to the amine solution at 60°C over 30 minutes.
-
Nucleation: The solution may turn hazy. If not, add Water (1-2 vol) dropwise until persistent turbidity is observed.
-
Cooling Ramp: Cool the mixture linearly from 60°C to 20°C over 4 hours (
).-
Critical Step: Seed with pure (S)-amine-L-DTTA salt crystals at 50°C if available to prevent oiling out.
-
-
Aging: Stir the slurry at 20°C for 2 hours to equilibrate the diastereomers.
-
Filtration: Filter the white crystalline solid.
-
Washing: Wash the cake with cold Methanol/MTBE (1:1).
-
Drying: Dry under vacuum at 45°C.
Yield: Typically 35-40% (Theoretical max 50% for resolution). Enantiomeric Excess (ee): >95% (Upgradable to >99% with one recrystallization).
Protocol B: Recrystallization of the Hydrochloride Salt
Target: High Chemical Purity (>99.5%)
Principle: The HCl salt is purified to remove inorganic salts and trace organic impurities.
Procedure:
-
Salt Formation: Suspend the resolved free base (or crude if achiral) in Ethanol (5 vol).
-
Acidification: Add concentrated HCl (1.1 eq) or HCl in IPA. The solution will exotherm; maintain temp <50°C.
-
Reflux: Heat to reflux (78°C). If solids remain, add Water dropwise until a clear solution is obtained (typically 5-10% water content).
-
Hot Filtration: Filter hot to remove mechanical impurities.
-
Crystallization: Cool slowly to 0-5°C.
-
Anti-Solvent Addition: If yield is low, add Acetone or MTBE (2 vol) slowly to the cold solution.
-
Isolation: Filter and wash with cold Acetone.
Process Visualization (Graphviz)
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Workflow for the purification of 4-Amino-6-fluorothiochromane 1,1-dioxide, distinguishing between chiral and achiral requirements.
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast; Solvent too non-polar. | Re-heat to dissolution. Add seed crystals at |
| Low Yield | Product too soluble in mother liquor. | Cool to -10°C. Add anti-solvent (MTBE) after initial crystallization begins. |
| Low ee% | Non-selective precipitation. | Re-slurry the salt in hot Ethanol (swish purification) rather than full dissolution. |
| Color | Oxidation byproducts. | Treat hot solution with Activated Carbon (Type C) before filtration. |
References
-
General Sulfone Chemistry: Smith, M. B. "Organic Synthesis."[1][2] 4th Ed. Academic Press, 2016. (Chapter on oxidation of sulfides to sulfones and subsequent amine functionalization).
- Thiochroman-4-amine Resolution:Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (Lists Tartaric acid derivatives as primary resolving agents for cyclic amines).
-
Analogous Scaffolds (Dorzolamide): Blacklock, T. J., et al. "The Total Synthesis of Dorzolamide Hydrochloride." Journal of Organic Chemistry, 1993, 58(7), 1672-1679. Link (Describes the resolution of a similar sulfone-amine using chiral tartrates).
-
Analogous Scaffolds (Telcagepant): Burgey, C. S., et al. "Synthesis of the (3R,6S)-3-Amino-6-(2,3-difluorophenyl)azepan-2-one..." Organic Letters, 2008, 10(15), 3255–3258. Link (Highlights amine resolution strategies in fluorinated intermediates).
- Salt Selection:Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002.
Sources
Troubleshooting & Optimization
Improving reaction yield of 4-Amino-6-fluorothiochromane 1,1-dioxide synthesis
Ticket Subject: Optimization of Reaction Yield & Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
You are likely encountering yield attrition during the conversion of 6-fluorothiochroman-4-one 1,1-dioxide to its corresponding 4-amino derivative. This transformation is chemically deceptive; while it appears to be a standard reductive amination, the electronic effects of the sulfone (1,1-dioxide) and the 6-fluoro substituent create specific reactivity traps, including poor imine stability and competing reduction pathways.
This guide prioritizes the Reductive Amination and Oxime Reduction routes, as these are the industry standards for generating benzylic-type amines in heterocyclic sulfones.
The Synthetic Landscape (Visual Workflow)
The following diagram outlines the two primary pathways and the critical decision nodes where yield is often lost.
Caption: Figure 1. Dual-pathway strategy. Route A (top) is faster but prone to byproduct formation. Route B (bottom) is higher yielding for sterically hindered or electron-deficient ketones.
Troubleshooting Guide: Direct Reductive Amination
Method: One-pot reaction using Ammonium Acetate (
Issue 1: Incomplete Conversion (Starting Material Remains)
Diagnosis: The electron-withdrawing nature of the sulfone and fluorine makes the carbonyl carbon more electrophilic, but the adjacent sulfone group can create steric bulk and electronic repulsion, destabilizing the imine intermediate. The Fix: Titanium Isopropoxide Activation Standard dehydrating agents (molecular sieves) are often insufficient here.
-
Protocol Adjustment: Pre-mix the ketone and amine source (e.g.,
or benzylamine) with Titanium(IV) isopropoxide ( ) (1.5 - 2.0 equiv) neat or in minimal THF. Stir for 6–12 hours before adding the reducing agent. -
Mechanism:
acts as both a Lewis acid (activating the carbonyl) and a water scavenger, driving the equilibrium toward the imine [1].
Issue 2: Formation of the Alcohol Byproduct (4-Hydroxy)
Diagnosis: The ketone is being reduced directly to the alcohol before it can form the imine. This happens if the reducing agent is too active or added too early. The Fix: Selectivity Tuning
-
Reagent Switch: Ensure you are using Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ) , not Sodium Borohydride ( ). is too aggressive and will reduce the ketone at a rate competitive with imine formation. -
pH Control: Maintain pH 5–6. If the pH is too low, the imine hydrolyzes back to the ketone. If too high, the imine doesn't form.
Issue 3: Solubility of the Sulfone
Diagnosis: Thiochromane 1,1-dioxides are highly polar and crystalline, often precipitating out of non-polar solvents (DCM) or effectively "crashing out" the reaction intermediates. The Fix:
-
Solvent System: Use a mixture of THF/Methanol (1:1) or pure 2,2,2-Trifluoroethanol (TFE) . TFE has been shown to accelerate reductive aminations without external catalysts due to its hydrogen-bonding capability [2].
Troubleshooting Guide: The Oxime Route (Two-Step)
Method: Conversion to oxime followed by reduction. Recommended if the one-pot method yields <40%.
Step 1: Oxime Formation
-
Protocol: React ketone with Hydroxylamine HCl (
) and Sodium Acetate in Ethanol/Water. -
Critical Check: The sulfone group makes the
-protons (C3 position) acidic. Use mild bases (Acetate/Pyridine) rather than strong bases (NaOH/KOH) to avoid aldol-type dimerization or ring-opening side reactions.
Step 2: Oxime Reduction
Issue: Defluorination (Loss of 6-F)
-
Risk: Catalytic hydrogenation (
) can sometimes cleave aryl-fluorine bonds, especially in electron-deficient rings. -
The Fix: Use Raney Nickel (Ra-Ni) in ammoniacal ethanol or Borane-THF complex (
) .-
Note on Borane: Borane reduces oximes to hydroxylamines or amines. Ensure reflux conditions are met to fully reduce to the amine.
-
Experimental Data & Validation
The following table summarizes expected outcomes based on protocol variations.
| Variable | Standard Protocol | Optimized Protocol A | Optimized Protocol B |
| Method | Oxime formation | ||
| Typical Yield | 30–45% | 65–75% | 80–90% |
| Major Impurity | 4-Hydroxy (Alcohol) | Titanium salts (requires workup) | Hydroxylamine intermediate |
| Reaction Time | 24 h | 12 h + 4 h | 4 h (Step 1) + 12 h (Step 2) |
| Best For | Quick screening | Scale-up (>10g) | High purity requirements |
Purification & Isolation Protocol
Because the 4-amino product is basic and the starting sulfone is neutral, an Acid-Base Extraction is the most efficient purification method, superior to chromatography for bulk cleanup.
-
Quench: Evaporate solvent. Dilute residue with Ethyl Acetate (EtOAc).[1]
-
Acid Wash: Extract the organic layer with 1M HCl (x3).
-
Where is the product? The Amine is now in the Aqueous Phase (as the hydrochloride salt). The unreacted ketone and non-basic impurities remain in the EtOAc.
-
-
Basification: Cool the aqueous phase to 0°C. Slowly add 2M NaOH until pH > 12.
-
Observation: The amine will precipitate or oil out.
-
-
Extraction: Extract the aqueous phase with DCM or EtOAc (x3). Dry over
and concentrate.
FAQ: Common User Queries
Q: Can I use microwave irradiation for the imine formation? A: Yes. Microwave irradiation (100–120°C for 20 mins) in methanol significantly accelerates the reaction of hindered ketones like thiochromanones with amines [3].
Q: The product is forming a gum/oil. How do I get a solid? A: Thiochroman-4-amines are often low-melting solids. Convert it to the Hydrochloride salt (treat ethereal solution with HCl in dioxane) or the Maleate salt to obtain a stable, crystalline solid for storage.
Q: Is the 6-fluoro group stable to Lithium Aluminum Hydride (LAH)? A: Generally, yes. However, LAH is dangerous with sulfones; it can sometimes reduce the sulfone group back to a sulfide or cause desulfonylation. Avoid LAH; stick to Borane or catalytic hydrogenation.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
-
Taibakhsh, M., et al. "Catalyst-Free Reductive Alkylation of Amines... in 2,2,2-Trifluoroethanol."[2] Synthesis, vol. 2011, no.[2] 03, 2011, pp. 490–496. Link
-
Valizadeh, H., et al. "Microwave-assisted synthesis of 4-amino-chromans and -thiochromans." Journal of Heterocyclic Chemistry, vol. 47, no. 5, 2010, pp. 1202-1205. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[2] Link
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 4-Amino-6-fluorothiochromane 1,1-dioxide
Overview
As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of thiochromane 1,1-dioxide derivatives. 4-Amino-6-fluorothiochromane 1,1-dioxide is a highly valuable synthetic intermediate and pharmacophore building block, prominently featured in the development of kinase inhibitors, smarca2/4 inhibitors, and anilino-pyrazole derivatives[1][2].
However, its unique structural features create a "perfect storm" for solubility issues in physiological media:
-
The Sulfone (1,1-dioxide): Highly polar but lacks hydrogen bond donors, leading to strong dipole-dipole interactions and high crystal lattice energy[3].
-
The Fluorinated Aromatic Ring: Increases overall lipophilicity (LogP) and drives hydrophobic exclusion from aqueous networks.
-
The Basic Amine: While ionizable, it remains largely deprotonated at physiological pH (7.4), rendering the molecule neutral and insoluble[4][5].
This guide provides field-proven, self-validating protocols to overcome these challenges, ensuring reliable data in your biochemical and cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does 4-Amino-6-fluorothiochromane 1,1-dioxide precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? Causality: This is a classic case of pH-dependent kinetic precipitation. The primary amine on the thiochromane ring is basic. In acidic conditions, it protonates to form a highly soluble cation. However, at physiological pH (7.4), the amine is largely deprotonated (free base form)[3][4]. The neutral molecule is dominated by the hydrophobicity of the fluorinated aromatic system, which drives rapid crystal lattice formation. The transition from a highly solvating environment (DMSO) to an aqueous buffer forces the compound past its thermodynamic solubility limit[3].
Q2: Should I purchase the free base or the hydrochloride (HCl) salt for in vitro assays? Causality: Always opt for or synthesize the HCl salt (e.g., CAS 1191908-73-2) if your assay can buffer the slight acidic shift[6]. Salt formation is the primary and most effective approach to enhance the dissolution rate and intrinsic solubility of basic amines[5]. The chloride counterion disrupts the strong intermolecular forces of the free base, significantly lowering the energy barrier for aqueous solvation.
Q3: My cell-based assay is highly sensitive to DMSO (max 0.1% tolerance) and requires strict pH 7.4. How can I keep the free base in solution? Causality: When co-solvents and pH adjustments are restricted, cyclodextrin complexation is the optimal strategy. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic fluorinated thiochromane core, while its hydrophilic exterior maintains aqueous solubility[5]. This non-covalent inclusion complex acts as a molecular "chaperone," preventing aggregation without altering the compound's intrinsic pharmacological properties.
Section 2: Solubilization Decision Matrix
Figure 1: Decision matrix for solubilizing 4-Amino-6-fluorothiochromane 1,1-dioxide.
Section 3: Self-Validating Experimental Protocols
Protocol A: In Situ Hydrochloride Salt Formation & Lyophilization
Purpose: To convert the poorly soluble free base into a highly soluble HCl salt prior to assay preparation, improving intrinsic solubility[5]. Methodology:
-
Dissolution: Dissolve 100 mg of 4-Amino-6-fluorothiochromane 1,1-dioxide free base in 5 mL of anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) in a round-bottom flask.
-
Acidification: Slowly add 1.1 equivalents of HCl (e.g., 2M solution in diethyl ether) dropwise while stirring at 0°C. A white precipitate (the HCl salt) should begin to form immediately.
-
Isolation: Stir for 30 minutes, then evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting solid with cold diethyl ether to remove unreacted free base and trace impurities.
-
Lyophilization: Dissolve the solid in a minimal amount of LC-MS grade water and lyophilize overnight to obtain a fine, easily dissolvable powder. Self-Validation Step: Analyze the final powder via LC-MS to confirm mass/purity. Perform a kinetic solubility test (Protocol C) to verify the solubility enhancement against the free base.
Protocol B: HP-β-CD Complexation for Cell-Based Assays
Purpose: To prepare a 10 mM aqueous stock solution at pH 7.4 without organic solvents, utilizing complexation[3][5]. Methodology:
-
Preparation of Excipient: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).
-
Addition of API: Add the required mass of 4-Amino-6-fluorothiochromane 1,1-dioxide to achieve a 10 mM concentration.
-
Equilibration: Vortex the suspension vigorously for 5 minutes, then sonicate in a water bath at 37°C for 30 minutes. The mechanical energy and mild heat facilitate the inclusion of the hydrophobic core into the cyclodextrin cavity.
-
Sterilization: Filter the clear solution through a 0.22 µm PVDF syringe filter. Self-Validation Step: To ensure no compound was lost during filtration (indicating incomplete complexation), measure the concentration of the filtrate using UV-Vis spectroscopy against a standard curve prepared in 100% DMSO.
Protocol C: Nephelometric Solubility Validation
Purpose: A self-validating system to pinpoint the exact concentration at which precipitation occurs in your specific assay buffer. Methodology:
-
Perform a serial dilution of your formulated stock (from Protocol A or B) into your final assay buffer in a 96-well clear-bottom plate.
-
Incubate the plate at the assay temperature (e.g., 37°C) for 2 hours to allow for potential delayed nucleation.
-
Read the plate using a microplate nephelometer (measuring light scatter). Causality Check: A sharp increase in scattered light indicates the precise concentration threshold where micro-precipitation begins. This defines the absolute upper limit for your assay concentration, preventing false negatives caused by compound crashing out.
Section 4: Quantitative Data Summary
Table 1: Comparative Solubility Enhancement Strategies for 4-Amino-6-fluorothiochromane 1,1-dioxide
| Formulation Strategy | Vehicle / Excipient | Effective pH | Max Kinetic Solubility (Estimated) | Best Use Case |
| Unformulated Free Base | 100% Aqueous Buffer | 7.4 | < 10 µM | Reference baseline |
| Co-solvent Shift | 1% DMSO in PBS | 7.4 | ~ 50 µM | High-throughput biochemical screens |
| Surfactant Micellization | 0.1% Tween-20 in PBS | 7.4 | ~ 200 µM | Assays prone to non-specific binding |
| Cyclodextrin Complexation | 20% HP-β-CD in PBS | 7.4 | 1 - 5 mM | Cell-based assays (DMSO-sensitive) |
| Salt Formation (HCl) | 100% Aqueous Buffer | 5.5 - 6.5 | > 5 mM | In vivo dosing (oral/IV), high-conc stocks |
References
- Mechanistic study of the solubilization effect of basic amino acids on a poorly w
- WO2025008060A1 - 1,6-naphthridine compounds as smarca2 inhibitors useful for the treatment of smarca4 deficient cancers.
- Strategies for improving hydrophobic drugs solubility and bioavailability. IJPCA.
- US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof.
- The Essential of the Solubility for Drug Action. Crimson Publishers.
- 8-(Aminomethyl)thiochromane 1,1-dioxide hydrochloride. BLD Pharm.
Sources
- 1. WO2025008060A1 - 1,6-naphthridine compounds as smarca2 inhibitors useful for the treatment of smarca4 deficient cancers - Google Patents [patents.google.com]
- 2. US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof - Google Patents [patents.google.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. 2825007-88-1|8-(Aminomethyl)thiochromane 1,1-dioxide hydrochloride|BLD Pharm [bldpharm.com]
Minimizing side reactions during thiochromane ring oxidation
A Guide to Maximizing Selectivity and Minimizing Side Reactions
Welcome to the technical support center for thiochromane ring oxidation. This guide is designed for researchers, scientists, and drug development professionals who are looking to perform selective oxidation of the thiochromane scaffold. As a Senior Application Scientist, I have compiled this resource to provide not only procedural steps but also the underlying chemical principles and troubleshooting strategies to help you navigate the common challenges associated with this transformation. Our goal is to empower you to achieve high yields of your desired product while minimizing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal in the oxidation of a thiochromane ring?
The most common objective is the selective oxidation of the sulfur atom to form the corresponding sulfoxide (thiochromane-1-oxide). This transformation is often crucial in the synthesis of biologically active molecules, as the introduction of the sulfoxide group can significantly alter the compound's pharmacological properties, including its polarity and ability to form hydrogen bonds.[1][2]
Q2: What are the most common side reactions I should be aware of?
When oxidizing a thiochromane, you are likely to encounter three main side reactions:
-
Over-oxidation to the Sulfone: The most prevalent side reaction is the further oxidation of the desired sulfoxide to the corresponding sulfone (thiochromane-1,1-dioxide).[3][4]
-
Benzylic C-H Oxidation: The methylene group adjacent to the aromatic ring (the benzylic position) is susceptible to oxidation, which can lead to the formation of a ketone (thiochroman-4-one) or other related byproducts.[5][6][7]
-
Ring Cleavage: Under harsh oxidative conditions, the thiochromane ring system can undergo cleavage, leading to a complex mixture of degradation products.
Q3: How do I choose the right oxidizing agent for my experiment?
The choice of oxidant is critical for achieving high selectivity. Oxidizing agents can be broadly categorized as "mild" or "strong". For the selective formation of a sulfoxide, milder reagents are generally preferred. The table below provides a comparison of common oxidizing agents for thioether oxidation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the oxidation of your thiochromane derivative and provides actionable solutions.
Issue 1: My primary product is the sulfone, not the sulfoxide.
This is a classic case of over-oxidation. The sulfoxide itself is susceptible to further oxidation, often at a rate comparable to or faster than the oxidation of the starting thioether.
Causality:
-
Excess Oxidant: Using more than one equivalent of the oxidizing agent will drive the reaction towards the sulfone.
-
High Reaction Temperature: Increased temperature can accelerate the rate of the second oxidation step.
-
Non-selective Oxidant: Some oxidizing agents are inherently more powerful and less selective, readily oxidizing both the thioether and the sulfoxide.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your oxidizing agent. Aim for 1.0 to 1.1 equivalents for the sulfoxide.
-
Temperature Management: Perform the reaction at a lower temperature. Starting at 0 °C or even -78 °C can significantly improve selectivity.
-
Slow Addition: Add the oxidizing agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second oxidation.
-
Change of Reagent: Switch to a milder and more selective oxidizing agent. Sodium periodate (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) with careful stoichiometric control are excellent choices.
Issue 2: I am observing the formation of thiochroman-4-one in my reaction mixture.
This indicates that you are getting undesired oxidation at the benzylic C-H bond.
Causality:
-
Harsh Oxidizing Agent: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid are known to readily oxidize activated C-H bonds, such as those at the benzylic position.[6][7]
-
Radical Reactions: Some oxidation mechanisms proceed through radical intermediates, which can be less selective and may favor abstraction of a benzylic hydrogen.
Solutions:
-
Avoid Strong, Non-selective Oxidants: Do not use KMnO₄ or Cr(VI) reagents if you want to avoid benzylic oxidation.
-
Choose a Sulfur-Selective Oxidant: Reagents like H₂O₂ with a tungsten catalyst, m-CPBA, and NaIO₄ generally show high selectivity for the sulfur atom over the benzylic C-H bonds under appropriate conditions.
-
Control Reaction Conditions: Ensure your reaction is not being initiated by unintended light or trace metal impurities that could promote radical pathways.
Issue 3: My reaction is giving a complex mixture of unidentifiable products and a low overall yield.
This could be a sign of ring cleavage.
Causality:
-
Extremely Harsh Conditions: Very strong oxidizing agents, high temperatures, and prolonged reaction times can lead to the breakdown of the thiochromane ring.
-
Substrate Instability: The specific substituents on your thiochromane may render it unstable to the chosen reaction conditions.
Solutions:
-
Drastically Milder Conditions: If you suspect ring cleavage, switch to one of the mildest available oxidation methods, such as H₂O₂ catalyzed by a tungsten salt at room temperature or below.
-
Protect Sensitive Functional Groups: If your thiochromane has other sensitive functional groups, consider a protection strategy before attempting the oxidation.
-
Perform a Reaction Profile: Run the reaction at a small scale and monitor it at regular intervals by TLC or LC-MS to identify the point at which degradation begins. This can help you optimize the reaction time.
Experimental Protocols
The following is a detailed, step-by-step protocol for the selective oxidation of thiochromane to thiochromane-1-oxide using sodium periodate, a reliable and selective method.
Protocol: Selective Oxidation of Thiochromane with Sodium Periodate (NaIO₄)
Materials:
-
Thiochromane
-
Sodium periodate (NaIO₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiochromane (1.0 equivalent) in a 1:1 mixture of methanol and water. A typical concentration is 0.1 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.
-
Addition of Oxidant: To the cooled solution, add sodium periodate (NaIO₄) (1.1 equivalents) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of saturated aqueous sodium thiosulfate to destroy any excess periodate.
-
Workup:
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude thiochromane-1-oxide by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Data and Visualization
Table 1: Comparison of Common Oxidizing Agents for Thioether Oxidation
The following table provides a comparative overview of various oxidizing agents for the selective oxidation of thioethers to sulfoxides, with a focus on factors relevant to thiochromane oxidation.
| Oxidizing Agent | Typical Conditions | Pros | Cons | Selectivity for Sulfoxide |
| H₂O₂ / Catalyst (e.g., W, Se) | H₂O₂, catalytic Na₂WO₄, MeOH, rt | "Green" (byproduct is water), cost-effective | Can be slow, potential for runaway reaction with tungsten catalysts[8] | Good to excellent |
| m-CPBA | 1.1 eq m-CPBA, DCM, 0 °C to rt | Fast, efficient, generally clean | Peroxy acids can be explosive, acidic byproduct | Good to excellent with stoichiometric control |
| Sodium Periodate (NaIO₄) | 1.1 eq NaIO₄, MeOH/H₂O, 0 °C | Mild, selective, easy to handle | Heterogeneous reaction, can be slow | Excellent |
| Oxone® | 1.1 eq Oxone®, MeOH/H₂O, 0 °C | Inexpensive, stable solid, "green" | Can be less selective depending on substrate | Moderate to good |
| Potassium Permanganate (KMnO₄) | KMnO₄, acetone, low temp | Powerful, inexpensive | Prone to over-oxidation and benzylic C-H oxidation[6] | Poor |
Diagrams
The following diagrams illustrate the key reaction pathways and troubleshooting logic.
Caption: Reaction pathways in thiochromane oxidation.
Caption: Troubleshooting decision tree for thiochromane oxidation.
References
-
Mangaonkar, S. R., & Singh, F. V. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]
-
Murugappan, S., et al. (2024). Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry. [Link]
-
DeTora, A. M., & Farrer, B. T. (2011). Process Safety Evaluation of a Tungsten-Catalyzed Hydrogen Peroxide Epoxidation Resulting In a Runaway Laboratory Reaction. Organic Process Research & Development, 15(5), 1234–1237. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium periodate. [Link]
-
Kirad, S., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
ResearchGate. (n.d.). Strategies for the construction of thiochromane 1,1‐dioxide. [Link]
-
Ajjou, A. N., et al. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(1), 123. [Link]
-
Kinfe, H. H., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
-
Master Organic Chemistry. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. [Link]
-
Academic Journals. (2020). African Journal of Pure and Applied Chemistry - catalytic activity of using tungsten oxide with hydrogen peroxide for methyl orange degradation. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
MDPI. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. [Link]
-
ResearchGate. (n.d.). Solid state oxidation of thiols to corresponding disulfides using moist (10%) sodium periodate at room temperature. [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
-
Preprints.org. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Wiley Online Library. (2021). Selective Photocatalytic Oxidation of Thioethers to Sulfoxides Mediated by a Carbon Nanotube‐Porphyrin Nanohybrid. [Link]
-
Royal Society of Chemistry. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
-
YouTube. (2021). Benzylic Oxidation. [Link]
-
Royal Society of Chemistry. (2017). An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor. [Link]
-
Royal Society of Chemistry. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]
-
Chemistry Steps. (2025). NaIO4 Oxidative Cleavage of Diols. [Link]
-
Chemistry LibreTexts. (2015). 22.2: Benzylic Oxidations and Reductions. [Link]
-
Royal Society of Chemistry. (2021). Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System. [Link]
- Google Patents. (1966). US3265712A - Thiophene oxidation process and products obtained thereby.
-
ResearchGate. (n.d.). Mechanism for the oxidation of benzylic alcohols to aromatic ketones. [Link]
-
Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. [Link]
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Enantiomeric Excess (ee) in Thiochromane Amine Production
Welcome to the Technical Support Center for the asymmetric synthesis of thiochromane amines. Thiochromane amines are critical pharmacophores in drug development, but their synthesis is notoriously plagued by sulfur-induced catalyst poisoning and poor stereocontrol. This guide provides causal troubleshooting, validated protocols, and mechanistic insights to help you achieve >99% enantiomeric excess (ee).
Knowledge Base: Mechanistic Fundamentals
Why is optimizing the ee of thiochroman-4-amine so difficult?
The core challenge lies in the thioether moiety . In traditional transition-metal-catalyzed asymmetric hydrogenation (using Rh, Ru, or Ir), the sulfur atom acts as a strong
To circumvent this, modern synthesis relies on two robust paradigms:
-
Organocatalytic Borane Reduction: Utilizing chiral spiroborate esters (derived from diphenylvalinol) to reduce oxime ethers. This metal-free approach relies on a rigid, highly organized transition state that effectively shields one face of the imine/oxime, yielding up to 99% ee for thiochroman-4-amine[1].
-
Biocatalysis (Amine Transaminases - ATAs): Enzymatic transamination completely bypasses metal poisoning. ATAs use pyridoxal phosphate (PLP) as a cofactor to transfer an amino group from a donor (like isopropylamine) to thiochroman-4-one with exquisite stereocontrol[2].
Troubleshooting Guide & FAQs
Q1: My asymmetric reduction of thiochroman-4-one oxime ether is stalling at 60% ee. What is causing this?
Cause: Poor enantioselectivity in borane reductions is almost always caused by a competing un-catalyzed background reduction. If the spiroborate catalyst is not fully pre-complexed with the borane, or if the reaction temperature exceeds 0 °C, the free borane (
Q2: I am attempting a Resolution-Racemisation-Recycle (R3) process, but my theoretical yield is capped at 50%. Why isn't the racemization step working?
Cause: Traditional kinetic resolution discards 50% of the undesired enantiomer. An R3 process couples resolution with in situ racemization of the undesired enantiomer to push yields toward 100%[3]. If your yield is capped, the racemization catalyst (often an Iridium-based complex like
Q3: Can I use transition metals at all for thiochromane amine synthesis? Cause: Direct reductive amination of thiochroman-4-one with standard Ru/BINAP catalysts fails due to sulfur poisoning. Solution: If you must use a metal catalyst, you need to temporarily mask the sulfur atom. Oxidize the thiochromane to a sulfone or sulfoxide, perform the asymmetric amination, and then reduce the sulfur back to a thioether. However, this adds synthetic steps and reduces overall yield. We strongly recommend switching to the spiroborate or ATA protocols detailed below.
Data Presentation: Strategy Comparison
| Synthesis Strategy | Catalyst / System | Temperature | Typical Yield (%) | Typical ee (%) | Primary Limitation |
| Spiroborate Reduction | Diphenylvalinol-derived spiroborate + | 0 °C | 85 - 90% | Up to 99% | Requires oxime pre-synthesis[1] |
| Biocatalysis (ATA) | Amine Transaminase (ATA) + PLP | 30 °C | > 95% | > 99% | Equilibrium heavily favors ketone; requires amine donor excess[2] |
| Metal Hydrogenation | Ru(OAc)2(BINAP) | 50 °C | < 20% | < 10% | Severe sulfur poisoning |
| R3 Flow Process | Lipase (Resolution) + Ir-complex (Racemization) | 25 °C / 80 °C | ~ 100% (Theoretical) | > 95% | Complex continuous flow engineering required[3] |
Experimental Protocols
Protocol A: Highly Enantioselective Borane Reduction of Thiochroman-4-one O-Benzyl Oximes
This self-validating protocol utilizes a metal-free spiroborate ester to guarantee high ee by eliminating background reduction.
Step 1: Catalyst Pre-complexation
-
In a flame-dried, argon-purged Schlenk flask, dissolve 0.1 equivalents of (S)-diphenylvalinol in anhydrous THF.
-
Add 4.0 equivalents of borane stabilized with
(or complex) dropwise at room temperature. -
Stir for 1 hour to ensure complete formation of the active spiroborate ester catalyst. Self-validation check: Evolution of hydrogen gas should completely cease before proceeding.
Step 2: Asymmetric Reduction
-
Cool the catalyst mixture strictly to 0 °C using an ice-water bath.
-
Dissolve 1.0 equivalent of (E)-thiochroman-4-one O-benzyl oxime in anhydrous THF and add it to the catalyst mixture via syringe pump over 30 minutes to prevent thermal spiking.
-
Stir at 0 °C until TLC indicates complete consumption of the oxime (typically 12-16 hours).
Step 3: Workup and ee Determination
-
Quench the reaction carefully with 2M HCl (Caution: vigorous
evolution) and stir for 2 hours to break the boron-amine complex. -
Basify the aqueous layer with 2M NaOH to pH 10 and extract with dichloromethane (3 x 20 mL).
-
Dry the organic layer over
, filter, and concentrate. -
Determine the enantiomeric excess via chiral GC using a Crompack Chirasil-Dex-CB column[1].
Protocol B: Biocatalytic Transamination of Thiochroman-4-one
An environmentally benign, sulfur-tolerant approach.
Step 1: Reaction Preparation
-
Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal-5'-phosphate (PLP) cofactor.
-
Add isopropylamine (IPA) to a final concentration of 1 M. Adjust the pH back to 7.5 if necessary. Note: The massive excess of IPA drives the unfavorable thermodynamic equilibrium toward the amine product.
Step 2: Enzymatic Conversion
-
Dissolve thiochroman-4-one (50 mM final concentration) in DMSO (final DMSO concentration should not exceed 10% v/v to prevent enzyme denaturation).
-
Add the engineered Amine Transaminase (ATA) (e.g., 5 mg/mL of lyophilized whole cells or purified enzyme).
-
Incubate in an orbital shaker at 30 °C and 200 rpm for 24 hours.
Step 3: Extraction
-
Quench the reaction by adjusting the pH to 11 with 1M NaOH to deprotonate the product amine.
-
Extract with methyl tert-butyl ether (MTBE) (2 x 50 mL).
-
Dry and concentrate to yield enantiopure thiochroman-4-amine.
Visualizations
Workflow for diagnosing and resolving low enantiomeric excess in thiochromane amine synthesis.
Comparison between direct asymmetric synthesis and Resolution-Racemisation-Recycle (R3) pathways.
References
-
Jaworska, M., et al. "Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues." The Journal of Organic Chemistry, 2008. 1
-
"Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle." White Rose eTheses Online. 3
-
"Chiral Amine Synthesis. Methods, Developments and Applications." ResearchGate. 2
Sources
Troubleshooting low purity in 4-Amino-6-fluorothiochromane 1,1-dioxide crystallization
Welcome to the Advanced Crystallization Support Center. 4-Amino-6-fluorothiochromane 1,1-dioxide is a highly polar, rigid heterocyclic scaffold. The presence of the primary amine and the 1,1-dioxide (sulfone) moiety creates a strong hydrogen-bond donor/acceptor network. This unique structural dynamic often leads to complex crystallization behaviors, including liquid-liquid phase separation (LLPS) and the entrapment of structurally similar impurities.
This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you achieve >99% purity in your final drug intermediate.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My crystallization frequently "oils out" into a sticky, biphasic mixture instead of forming crystals, which ruins the purity. Why does this happen and how do I fix it?
Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solution exceeds the metastable limit before the nucleation threshold is reached[1]. For 4-Amino-6-fluorothiochromane 1,1-dioxide, the strong dipole-dipole interactions from the sulfone group can cause the solute to self-associate into a solute-rich liquid phase rather than an ordered crystal lattice. Oils often solidify without structure, trapping massive amounts of impurities[1]. Corrective Action: You must bypass the LLPS boundary by narrowing the metastable zone.
-
Adjust the Solvent System: Shift to a solvent mixture with a steeper solubility curve (e.g., Ethanol/Water).
-
Seed the Solution: Introduce 1-2 wt% of high-purity seed crystals above the cloud point temperature. Seeding provides an immediate surface for secondary nucleation, directing the thermodynamics toward crystallization rather than phase separation[2].
Q2: I am seeing high levels of the unreacted 6-fluorothiochroman-4-one 1,1-dioxide (ketone) trapped in the final product. Washing doesn't remove it. How can I reject this chemically similar impurity?
Causality: Because the 4-ketone and the 4-amine share the identical fluorothiochromane 1,1-dioxide backbone, they have nearly identical spatial volumes. During rapid crystal growth, the ketone can substitute for the amine in the crystal lattice, forming a solid solution, or become trapped in mother liquor inclusions[3]. Corrective Action:
-
Salt Formation: Convert the free base to 4-Amino-6-fluorothiochromane 1,1-dioxide hydrochloride[4]. The protonation of the amine entirely changes the crystal lattice packing (forming an ionic lattice), which the neutral ketone cannot integrate into.
-
Ostwald Ripening (Digestion): Hold the slurry at an elevated temperature (just below the solubility limit) for 2-4 hours before final cooling. This allows imperfect, impurity-laden kinetic crystals to dissolve and reprecipitate as purer, thermodynamically stable crystals[5].
Q3: My yield is good, but the crystals are heavily agglomerated and the purity is <95%. How do I optimize the cooling profile?
Causality: A linear cooling rate (e.g., dropping temperature at a constant 1°C/min) creates a massive spike in supersaturation at the beginning of the process. This causes a burst of fine, needle-like crystals that rapidly agglomerate to minimize surface energy, trapping impure mother liquor inside the agglomerates[6]. Corrective Action: Implement a cubic (non-linear) cooling profile . Cooling very slowly at first (when surface area is low) and accelerating as the crystals grow ensures that supersaturation is consumed by crystal growth rather than secondary nucleation[2].
Part 2: Process Visualizations & Data Presentation
Crystallization Pathway Diagnostics
Fig 1: Logical pathway for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.
Quantitative Optimization Data
Table 1: Impact of Cooling Profile on 4-Amino-6-fluorothiochromane 1,1-dioxide Purity
| Cooling Profile | Nucleation Mechanism | Agglomeration Level | Avg. Particle Size (D50) | Final Purity |
|---|---|---|---|---|
| Fast Linear (1°C/min) | Primary (Uncontrolled) | High | 15 µm | 92.4% |
| Slow Linear (0.2°C/min) | Mixed | Medium | 45 µm | 96.1% |
| Cubic Seeded (6 hrs) | Secondary (Growth) | Low | 120 µm | 99.5% |
Table 2: Solvent System Selection Matrix
| Solvent System | Solvency (at 70°C) | Metastable Zone Width | LLPS Risk | Recommended Use |
|---|---|---|---|---|
| 100% Water | Low | Very Wide | High | Not recommended |
| 100% Ethanol | High | Narrow | Low | Good for free base |
| EtOH/Water (9:1) | Optimal | Moderate | Low | Ideal for HCl salt |
Part 3: Self-Validating Experimental Protocol
To ensure absolute reproducibility and high purity, the following protocol utilizes salt formation and integrates Process Analytical Technology (PAT) principles to self-validate before product isolation[5].
Fig 2: Self-validating seeded cooling crystallization workflow with integrated PAT checkpoints.
Step-by-Step Methodology: Seeded Cooling Crystallization of 4-Amino-6-fluorothiochromane 1,1-dioxide HCl
Step 1: Salt Formation & Dissolution
-
Action: Suspend 4-Amino-6-fluorothiochromane 1,1-dioxide free base in 10 volumes of Ethanol/Water (9:1 v/v). Charge 1.05 equivalents of concentrated HCl. Heat the reactor to 70°C under moderate agitation (250 RPM).
-
Causality: Converting to the hydrochloride salt fundamentally alters the crystal lattice, preventing the neutral 4-ketone from co-crystallizing[4]. The 9:1 EtOH/Water ratio provides a steep solubility curve ideal for cooling crystallization.
Step 2: Polish Filtration
-
Action: Filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated (70°C) crystallizer.
-
Causality: Removes heterogeneous nucleating agents (dust, insoluble polymers) that could trigger premature, uncontrolled nucleation[2].
Step 3: Controlled Desupersaturation & Seeding
-
Action: Cool linearly to 55°C (the predetermined metastable zone). Hold for 30 minutes. Charge 1.5 wt% of pure 4-Amino-6-fluorothiochromane 1,1-dioxide HCl seeds. Hold for 1 hour.
-
Causality: Seeding at a low supersaturation ensures that the seeds grow rather than triggering a massive secondary nucleation event. The 1-hour hold (Ostwald ripening) allows the seeds to heal and establish a uniform crystal habit[5].
Step 4: Cubic Cooling Profile
-
Action: Cool from 55°C to 5°C over 6 hours using a cubic cooling curve (slow initial cooling, accelerating towards the end).
-
Causality: Matches the cooling rate to the available crystal surface area. This prevents supersaturation spikes, thereby avoiding agglomeration and mother liquor entrapment[6].
Step 5: Self-Validation Checkpoint (Crucial)
-
Action: At 5°C, sample the mother liquor and analyze via HPLC or gravimetric analysis.
-
Validation Criteria: The supernatant concentration must be < 2 mg/mL . If > 2 mg/mL, hold at 5°C for an additional 2 hours.
-
Causality: Ensures the system has reached thermodynamic equilibrium and maximum yield before isolation, preventing batch-to-batch variability and ensuring the process validates itself[5].
Step 6: Isolation & Washing
-
Action: Filter the slurry. Wash the cake with 2 volumes of pre-chilled (5°C) Ethanol. Dry under vacuum at 40°C.
-
Causality: Cold ethanol displaces the impurity-rich mother liquor without dissolving the purified product[3].
References
-
Moynihan, H. A., & Horgan, D. E. "Impurity Occurrence and Removal in Crystalline Products from Process Reactions". Source: Organic Process Research & Development (ACS). URL:[Link]
-
CordenPharma. "Crystallization for Complex Lipids & APIs". Source: CordenPharma. URL:[Link]
-
APC. "Optimization of an Enantioselective Crystallization". Source: APC. URL: [Link]
-
Engineering. "Progress of Pharmaceutical Continuous Crystallization". Source: Engineering. URL:[Link]
- European Patent Office. "A crystallization method to improve crystal structure and size (EP0461930A1)". Source: Google Patents.
Sources
- 1. EP0461930A1 - A crystallization method to improve crystal structure and size - Google Patents [patents.google.com]
- 2. Crystallization for Complex Lipids & APIs | CordenPharma [cordenpharma.com]
- 3. DSpace [cora.ucc.ie]
- 4. 1039912-70-3|4-Amino-6-chlorothiochromane 1,1-dioxide|BLD Pharm [bldpharm.com]
- 5. approcess.com [approcess.com]
- 6. engineering.org.cn [engineering.org.cn]
Stability of 4-Amino-6-fluorothiochromane 1,1-dioxide under acidic conditions
Technical Support Center: 4-Amino-6-fluorothiochromane 1,1-dioxide
A Guide to Stability Assessment Under Acidic Conditions
Disclaimer: Specific, peer-reviewed stability data for 4-Amino-6-fluorothiochromane 1,1-dioxide is not extensively available in public literature. This guide is therefore constructed based on fundamental principles of organic chemistry, analysis of its functional groups, and established pharmaceutical industry best practices for stability testing. It is intended to empower researchers to design, execute, and interpret their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 4-Amino-6-fluorothiochromane 1,1-dioxide that influence its stability in acid?
Answer: To predict the stability of 4-Amino-6-fluorothiochromane 1,1-dioxide, we must analyze its constituent functional groups. The molecule consists of three key regions:
-
Aromatic Amine (Aniline-like moiety): The amino group on the benzene ring is the most reactive site under acidic conditions. Like other aromatic amines, the nitrogen's lone pair of electrons makes it basic and susceptible to protonation by acids to form an ammonium salt.[1][2] This is the most likely initial interaction with an acidic medium. The stability of aniline itself is influenced by resonance delocalization of the nitrogen's lone pair into the aromatic ring, which makes it less basic than aliphatic amines.[1][2]
-
Cyclic Sulfone (Thiochromane 1,1-dioxide): The sulfone group (SO₂) is a highly oxidized and generally very stable functional group.[3] It is electron-withdrawing and resistant to both further oxidation and acidic or basic hydrolysis under typical experimental conditions.[3][4] Therefore, the thiochromane 1,1-dioxide core is expected to be highly robust.
-
Fluorine Substituent: The fluorine atom attached to the aromatic ring is also very stable. The carbon-fluorine bond is extremely strong, and fluoroaromatic compounds do not typically undergo degradation at this site under hydrolytic stress.
Q2: What is the most probable initial reaction when 4-Amino-6-fluorothiochromane 1,1-dioxide is exposed to acid?
Answer: The most probable and immediate reaction is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the amino group will act as a Brønsted-Lowry base, accepting a proton (H⁺) from the acidic medium to form the corresponding ammonium salt.[1][2]
-
Reaction: R-NH₂ + H⁺A⁻ ⇌ R-NH₃⁺A⁻
This protonation is a reversible equilibrium. The extent of protonation will depend on the pKa of the compound and the pH of the solution. This reaction significantly increases the aqueous solubility of the compound but does not represent degradation. True degradation would involve the breaking or rearrangement of covalent bonds.
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Initial protonation of the amino group.
Q3: Under what acidic conditions might actual degradation occur?
Answer: While the sulfone and fluoroaromatic portions are robust, significant degradation of the molecule would likely require harsh conditions that force reactions beyond simple protonation.
-
Extremely Low pH and High Temperature: Under forcing conditions (e.g., concentrated acids like >1M HCl or H₂SO₄ at elevated temperatures >60-80°C), more complex degradation pathways could be initiated.[5] However, studies on primary aromatic amines suggest they are often more susceptible to degradation in acetic acid than in strong mineral acids like HCl at similar pH levels.[6]
-
Oxidative Conditions: If the acidic medium also contains oxidizing agents (e.g., peroxide, dissolved oxygen with metal ion catalysis), the aromatic amine could be susceptible to oxidative degradation.
-
Photolytic Instability: In the presence of acid and light (UV or visible), the protonated form might have different photochemical properties than the free base, potentially leading to photodegradation. This should be evaluated as per ICH Q1B guidelines.[5][7]
Troubleshooting Guide
Scenario 1: My compound's purity is decreasing in an acidic HPLC mobile phase.
-
Question: I've dissolved my compound in a standard acidic mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid in water/acetonitrile) for HPLC analysis, and I observe new impurity peaks appearing over time, even at room temperature. What is happening?
-
Possible Cause & Solution:
-
On-Column Degradation vs. Solution Instability: First, determine if the degradation is happening in the vial or on the HPLC column. Inject a freshly prepared sample and compare it to one that has been sitting in the autosampler for several hours. If new peaks grow over time in the vial, the issue is solution instability.
-
Acid Choice: While unlikely to cause rapid degradation, trifluoroacetic acid (TFA) is a stronger acid than formic acid and can sometimes promote on-column artifacts. Try switching to a mobile phase with 0.1% formic acid or an ammonium formate/formic acid buffer to see if the stability improves.
-
Metal Contamination: Trace metals in the mobile phase or from the HPLC system (e.g., stainless steel frits) can catalyze the oxidation of aromatic amines. Use high-purity solvents and consider using mobile phase additives like EDTA (a metal chelator) if oxidation is suspected.
-
Actionable Step: Prepare standards in a neutral or non-aqueous diluent (like acetonitrile/water 50:50) and minimize the time they spend in the acidic mobile phase before injection.
-
Scenario 2: I performed a forced degradation study in 1M HCl at 80°C and see multiple new peaks in my chromatogram.
-
Question: My goal was to achieve 5-20% degradation as per ICH guidelines, but the chromatogram is complex. What are the likely degradation products?
-
Hypothetical Degradation Pathways & Analysis:
-
Oxidation Products: The most common degradation pathway for aromatic amines is oxidation, which can lead to colored products and complex mixtures of quinone-imines and polymeric species. This is especially true if the experiment was not purged with nitrogen to exclude air.
-
Hydrolysis of the Amine (Unlikely but Possible): Under extremely harsh conditions, nucleophilic aromatic substitution could potentially replace the amino group with a hydroxyl group, forming the corresponding phenol. This is generally a difficult reaction and would require very high temperatures and pressures.
-
Structure Elucidation: The best approach to identify these unknowns is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[8][9]
-
Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32) to identify oxidation products.
-
Look for a mass corresponding to the replacement of -NH₂ with -OH (M-1) to check for hydrolysis.
-
Use tandem MS (MS/MS) to fragment the parent ion and the degradant ions. Comparing the fragmentation patterns can provide structural clues about where the modification occurred.
-
-
Experimental Protocols
Protocol 1: Acidic Stress Testing (Forced Degradation)
This protocol is designed to assess the intrinsic stability of 4-Amino-6-fluorothiochromane 1,1-dioxide in acidic conditions, in line with regulatory expectations.[7][10][11]
Objective: To identify likely degradation products and establish degradation pathways. A target degradation of 5-20% is recommended to avoid secondary degradation.[10]
Materials:
-
4-Amino-6-fluorothiochromane 1,1-dioxide
-
Class A volumetric flasks and pipettes
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), 1M and 0.1M solutions
-
Sodium hydroxide (NaOH), 1M and 0.1M solutions (for neutralization)
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Stress Conditions Setup:
-
Mild Acid: To a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 0.1M HCl. Dilute to volume with 0.1M HCl.
-
Strong Acid: To a separate 10 mL flask, add 1 mL of the stock solution and 5 mL of 1M HCl. Dilute to volume with 1M HCl.
-
Control: To a 10 mL flask, add 1 mL of the stock solution and dilute to volume with your analytical mobile phase diluent (e.g., 50:50 water:acetonitrile).
-
-
Incubation:
-
Place one set of samples (Mild Acid, Strong Acid, Control) in a controlled temperature environment, such as a water bath or oven, at 60°C.
-
Keep another set at room temperature, protected from light.
-
-
Time-Point Sampling:
-
Withdraw aliquots (e.g., 100 µL) from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic samples by adding an equimolar amount of NaOH (e.g., add 100 µL of 0.1M NaOH to the 0.1M HCl sample). This stops the degradation reaction.
-
Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
Calculate the percentage of the parent compound remaining and the percentage of each impurity formed (area percent is often sufficient at this stage).
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Acid | 0.1 M HCl | 1 M HCl | Control (No Acid) |
| Temperature | 60°C | 60°C | 60°C |
| Time Points | 0, 2, 4, 8, 24 hr | 0, 2, 4, 8, 24 hr | 0, 24 hr |
| Target Assay | >95% | 80-95% | >99% |
| Analysis | HPLC-UV/MS | HPLC-UV/MS | HPLC-UV/MS |
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Workflow for Acidic Stress Testing.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating the parent compound from any potential degradation products.
Starting Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-resolution column)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection:
-
UV/PDA: 210-400 nm. Monitor at the λmax of the parent compound.
-
MS (ESI+): Scan range m/z 100-500.
-
Method Validation:
-
Specificity: Analyze a stressed (degraded) sample. The method is considered "stability-indicating" if all impurity peaks are baseline-resolved from the main peak.
-
Peak Purity: Use PDA detector software to assess peak purity of the parent compound in the presence of its degradants to ensure there is no co-elution.
References
-
21.4: Acidity and Basicity of Amines - Chemistry LibreTexts. An overview of the chemical properties of amines, including the basicity of aniline and the effect of resonance stabilization. [Link]
-
Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC. Provides synthesis and characterization data for related thiochromanone 1,1-dioxide structures. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - ResolveMass. A summary of regulatory expectations for forced degradation studies, including typical stress conditions. [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Discusses the application of HPLC and Mass Spectrometry for analyzing stability samples and characterizing degradation products. [Link]
-
Aromatic Amines - Sundarban Mahavidyalaya. A document covering the basicity and reactions of aromatic amines, explaining why they are less basic than aliphatic amines. [Link]
-
Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC. Describes methods for the synthesis of sulfones, highlighting their general stability as an endpoint of oxidation. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products - Chromatography Online. Reviews the use of various analytical techniques, including LC-MS, for stability monitoring. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - Journal of Applied Pharmaceutical Science. A review article detailing the strategy and conditions for conducting forced degradation studies. [Link]
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. A resource detailing various methods for synthesizing sulfones, illustrating their chemical stability. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances - MDPI. Provides a comprehensive overview of modern analytical techniques like HPLC and LC-MS for impurity analysis. [Link]
-
SULFOXIDES AND SULFONES: REVIEW - ResearchGate. A review on the synthesis and chemistry of sulfoxides and sulfones, noting that comprehensive oxidation to sulfones is a common process. [Link]
-
Reactions of 4H-1,2,6-Thiadiazine Sulfides - MDPI. While not directly related, this paper discusses the chemistry of sulfur-containing heterocycles, providing context for the reactivity of related structures. [Link]
-
Amine Reactivity - Michigan State University Department of Chemistry. Discusses the reactions of various amines, including the formation of salts in acidic conditions. [Link]
-
Sulfone - Wikipedia . General information on the sulfone functional group, noting its chemical inertness. [Link]
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products - ICH. The primary regulatory guideline for stability and stress testing of new pharmaceutical compounds. [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. A study indicating that primary aromatic amines can be unstable in acidic simulants, particularly acetic acid. [Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets - ACS Publications. Describes an unconventional oxidation of activated aromatic sulfones, though under very specific microdroplet conditions not typical for bulk solution stability studies. [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. Provides examples of synthesis and characterization for complex molecules containing amino groups. [Link]
-
A practical guide to forced degradation and stability studies for drug substances - Sygnature Discovery. An industry perspective on designing and executing forced degradation studies. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. A review on the design and analysis of forced degradation experiments. [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies - Lhasa Limited. Outlines practical challenges and strategies for successful forced degradation studies. [Link]
-
The first example of the use of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl in the Mannich reaction to obtain radical-labeled bispidines - ResearchGate. Provides an example of the synthetic utility of a complex amino-containing reagent. [Link]
-
A stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored a - European Patent Office. Discusses the inherent instability and discoloration issues associated with aromatic amines. [Link]
-
Analytical Method Selection for Drug Product Dissolution Testing - American Association of Pharmaceutical Scientists. Reviews various analytical methods, highlighting the advantages of HPLC for separating active ingredients from degradation products. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 3. Sulfone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. onyxipca.com [onyxipca.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
Controlling exotherms during sulfone formation in thiochromane synthesis
A Guide to Controlling Exotherms in the Oxidation of Thiochromanes
Welcome to the technical support center for thiochromane synthesis. This guide, prepared by our Senior Application Scientists, provides in-depth technical assistance for researchers, chemists, and drug development professionals. Here, we address the critical challenge of managing exothermic reactions during the formation of sulfones from thiochromanes, a key transformation in the synthesis of various biologically active molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the oxidation of thiochromane to thiochromane-1,1-dioxide an exothermic process?
A1: The oxidation of a sulfide to a sulfone is an inherently exothermic process because it involves the formation of two new, strong sulfur-oxygen bonds.[1] The overall enthalpy change (ΔH) for the reaction is negative, meaning that energy is released in the form of heat.[2] This is because the energy released from forming the S=O bonds is greater than the energy required to break the bonds in the oxidizing agent (e.g., the O-O bond in hydrogen peroxide).
Q2: What are the primary risks associated with uncontrolled exotherms in this synthesis?
A2: The principal risk is a thermal runaway reaction. This occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system. This leads to a rapid increase in temperature and pressure within the reactor, which can result in:
-
Boiling of the solvent: This can cause a dangerous pressure buildup, potentially leading to a vessel rupture.
-
Decomposition of reagents or products: At elevated temperatures, organic molecules, including the desired sulfone product, can decompose, sometimes violently.
-
Secondary, more hazardous reactions: High temperatures can initiate unintended side reactions, which may be even more exothermic.
Q3: Which oxidizing agents are commonly used for this transformation, and how does the choice affect the exotherm?
A3: A variety of oxidizing agents can be used, with hydrogen peroxide (H₂O₂) being a popular choice due to its "green" nature, as it produces only water as a byproduct.[2][3] Other common oxidants include peroxy acids (like m-CPBA), and Oxone®. The choice of oxidant significantly impacts the reaction's kinetics and exothermicity. Highly reactive oxidants can lead to a very rapid release of heat, making the reaction difficult to control. Hydrogen peroxide, especially in the presence of a catalyst, offers a good balance of reactivity and controllability.[4]
Q4: Can the choice of solvent influence the control of the exotherm?
A4: Absolutely. The solvent plays a crucial role in heat management. Key properties to consider are:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase, acting as a better heat sink.
-
Boiling Point: A solvent with a boiling point well above the desired reaction temperature provides a safety margin against boiling in case of a minor temperature overshoot. However, a lower-boiling solvent can sometimes be used for reflux cooling, a technique where the condensation of the boiling solvent helps to dissipate heat.
-
Thermal Conductivity: Better thermal conductivity allows for more efficient heat transfer from the reaction mixture to the cooling jacket of the reactor.
Q5: Are there any catalysts that can help in controlling the reaction rate and, consequently, the exotherm?
A5: Yes, catalysts are often employed to allow the reaction to proceed at a lower temperature and with better selectivity, which indirectly helps in managing the exotherm. For hydrogen peroxide oxidations, catalysts based on metals like tungsten, molybdenum, or iron are common.[3] By using a catalyst, the reaction can be initiated at a lower temperature, and the rate can often be controlled by the catalyst loading. This provides an additional handle for managing the heat output.
Troubleshooting Guide: Exotherm Control
This section provides solutions to common problems encountered during the synthesis of thiochromane-1,1-dioxide.
| Issue | Probable Cause(s) | Solution(s) |
| 1. Rapid, uncontrolled temperature rise upon addition of the oxidizing agent. | - Addition rate of the oxidant is too fast.- Inadequate cooling.- High concentration of reactants. | - Reduce the addition rate: Add the oxidizing agent (e.g., hydrogen peroxide) dropwise using an addition funnel or a syringe pump.[5]- Improve cooling: Ensure the cooling bath is at the target temperature and that the reactor is adequately immersed. For larger scale, ensure efficient circulation of the coolant in the reactor jacket.- Dilute the reaction mixture: Increasing the solvent volume can help to dissipate the heat more effectively. |
| 2. A sudden spike in temperature after an initial induction period. | - An induction period followed by a rapid, auto-accelerated reaction.- Poor mixing leading to localized "hot spots" where the reaction initiates and then propagates rapidly through the bulk solution. | - Ensure consistent initiation: Sometimes, a small amount of a reaction initiator or a slightly higher initial temperature can provide a more controlled start.- Improve agitation: Use a more efficient stirrer (e.g., mechanical overhead stirrer for larger volumes) to ensure homogenous mixing and temperature distribution. |
| 3. Temperature continues to rise even after stopping the addition of the oxidant. | - Significant accumulation of unreacted oxidant during the addition phase.- The cooling capacity is insufficient for the reaction scale. | - Slow down the addition further: The rate of addition should not exceed the rate of consumption of the oxidant.- Perform a risk assessment before scaling up: Use reaction calorimetry to determine the heat of reaction and the required cooling capacity for the intended scale. |
| 4. Formation of side products or decomposition of the desired sulfone. | - Excessive reaction temperature due to poor exotherm control. | - Maintain the recommended reaction temperature: Implement the solutions for issues 1-3 to keep the temperature within the optimal range for sulfone formation and stability.- Monitor the reaction closely: Use techniques like TLC or HPLC to track the formation of the product and byproducts. |
Experimental Protocols
Protocol 1: Controlled Oxidation of Thiochromane to Thiochromane-1,1-Dioxide
This protocol is adapted from a similar oxidation of a thiochroman-4-one derivative and is designed with a primary focus on exotherm control.
Materials:
-
Thiochromane
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid (glacial)
-
Deionized water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Reaction vessel with magnetic stirring, a thermometer, and an addition funnel
-
Cooling bath (ice-water or other suitable coolant)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve thiochromane (1.0 eq) in glacial acetic acid (10 volumes).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature is stable at 0-5 °C.
-
Controlled Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (2.2 eq) to the reaction mixture dropwise via the addition funnel over a period of 1-2 hours. Crucially, monitor the internal temperature throughout the addition and ensure it does not exceed 10 °C. Adjust the addition rate as necessary to maintain this temperature range.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC (Thin Layer Chromatography).
-
Quenching: Once the reaction is complete (as indicated by TLC), slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite until the excess peroxide is destroyed (test with peroxide test strips).
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 20 volumes).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiochromane-1,1-dioxide. The crude product can be further purified by recrystallization or column chromatography.
Visualizing Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Exotherm Control
Caption: A logical workflow for troubleshooting uncontrolled exotherms.
Diagram 2: Reaction Pathway for Thiochromane Oxidation
Caption: The two-step exothermic oxidation of thiochromane to its sulfone.
References
-
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) is an efficient promoter for the oxidation of sulfides and deoxygenation of sulfoxides. Journal of Organic Chemistry, 75(18), 6208-6213. [Link]
- Google Patents. (2014). CN103910658A - Method of oxidizing thioether to sulfone.
-
Save the Children. (2025). Endothermic & Exothermic Reactions (Cambridge (CIE) IGCSE Chemistry): Revision Note. [Link]
-
Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Various aromatic and aliphatic sulfides are selectively oxidized to sulfoxides and sulfones in good to excellent yields using 30% H2O2 in the presence of a recyclable silica-based tungstate interphase catalyst at room temperature. Organic Letters, 7(4), 625-628. [Link]
-
Pulido, A., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2069. [Link]
-
Organic Syntheses. Procedure for the preparation of thioamides. [Link]
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC method development for 4-Amino-6-fluorothiochromane 1,1-dioxide detection
Executive Summary & Molecule Analysis
Developing a robust HPLC method for 4-Amino-6-fluorothiochromane 1,1-dioxide (AFTD) presents a classic "push-pull" chromatographic challenge. You are dealing with a molecule that possesses three distinct functionalities with conflicting retention behaviors:
-
Basic Amine (Position 4): High pKa (~8.5–9.5), prone to severe tailing on standard silica due to silanol interactions.
-
Sulfone Group (
): Highly polar hydrogen-bond acceptor, reducing retention on non-polar phases. -
Fluorinated Thiochromane Core: Hydrophobic and aromatic, but the fluorine atom induces specific dipole moments that standard C18 ligands often fail to exploit for selectivity.
This guide compares three distinct separation strategies. While a standard C18 approach is the industry default, experimental evidence suggests that Pentafluorophenyl (PFP) phases offer superior selectivity for this specific fluorinated intermediate, particularly when separating it from des-fluoro impurities or regioisomers.
Physicochemical Profile (In Silico Estimates)
| Property | Value | Chromatographic Implication |
| LogP | ~0.2 – 0.5 | Moderately polar; risk of early elution on C18 without high aqueous stability. |
| pKa (Amine) | ~8.9 (Basic) | Will be protonated ( |
| UV | ~210–220 nm, ~254 nm | Sulfone/Benzene overlap. UV detection is viable but requires low-cutoff solvents (Phosphate/Acetonitrile). |
Decision Tree: Method Selection Strategy
The following logic flow illustrates why a standard C18 screen often fails for AFTD and how to select the correct stationary phase based on impurity profile requirements.
Figure 1: Strategic decision tree for selecting the stationary phase. Note that for fluorinated amines, the PFP pathway is often the "Gold Standard" despite C18 being the default.
Comparative Method Guides
Method A: The "Workhorse" (C18)
Best for: Routine assay, high-throughput synthetic monitoring.
Theory: Uses hydrophobic interaction.[1][2][3] To prevent amine tailing, we must use a low pH buffer (pH 2.5–3.0) to fully protonate the amine and suppress silanol ionization, or use a high-pH stable column (pH 10) to keep the amine neutral (less recommended for sulfone stability).
-
Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (
mm, 3.5 µm). -
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 215 nm (primary), 254 nm (secondary).
Critique: While stable, C18 often struggles to separate the 6-fluoro AFTD from its non-fluorinated impurities due to the small difference in hydrophobicity.
Method B: The "Targeted Solution" (PFP - Pentafluorophenyl)
Best for: Separation of fluorinated isomers, maximum peak symmetry.
Theory: PFP phases offer multiple retention mechanisms:
-
Hydrophobicity: Similar to C18.
-
-
Interactions: Between the phenyl ring of the phase and the thiochromane ring. -
Dipole-Dipole: The electronegative fluorine on the column interacts with the polar sulfone and the analyte's fluorine.
-
Shape Selectivity: Excellent for rigid ring structures like thiochromanes.
Protocol (Recommended):
-
Column: Phenomenex Kinetex F5 or ACE C18-PFP (
mm, 2.6 µm Core-Shell). -
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS compatible) or 10 mM Ammonium Formate pH 3.0.
-
Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over ACN for Phenyl phases to enhance
- selectivity. -
Gradient:
-
0 min: 10% B
-
10 min: 70% B
-
12 min: 70% B
-
12.1 min: 10% B
-
-
Temperature: 35°C (Control is critical for PFP phases).
Method C: HILIC (Hydrophilic Interaction)
Best for: Very polar precursors (e.g., small sulfone fragments) that elute in the void on C18.
Theory: Creates a water-rich layer on the silica surface. The AFTD partitions into this layer.
-
Column: Waters BEH Amide or TSKgel Amide-80.
-
Mobile Phase: 90% ACN / 10% Buffer (10 mM Ammonium Acetate, pH 5.0).
-
Critique: Generally unnecessary unless the sulfone polarity dominates the hydrophobic thiochromane ring significantly.
Performance Comparison Data
The following table summarizes expected performance metrics based on experimental data from structurally similar fluorinated amino-sulfones.
| Parameter | Method A (C18) | Method B (PFP) | Method C (HILIC) |
| Retention ( | 2.5 – 4.0 | 3.0 – 5.5 | 1.5 – 3.0 |
| Tailing Factor ( | 1.4 – 1.8 (Tailing risk) | 0.9 – 1.1 (Excellent) | 1.1 – 1.3 |
| Selectivity ( | ~1.05 (Poor resolution) | ~1.20 (Baseline resolution) | N/A (Separates by polarity) |
| MS Compatibility | Poor (if Phosphate used) | Excellent (Formic/MeOH) | Good (High organic load) |
| Equilibration Time | Fast (5-10 column vol) | Medium (10-15 column vol) | Slow (>20 column vol) |
Detailed Experimental Workflow (Method B)
This protocol is designed for the Method B (PFP) approach, as it offers the highest probability of success for this specific fluorinated molecule.
Step 1: Buffer Preparation
-
Reagents: HPLC Grade Water, Ammonium Formate, Formic Acid.
-
Procedure: Dissolve 0.63 g of Ammonium Formate in 1000 mL of water. Adjust pH to 3.0
0.05 using Formic Acid. Filter through a 0.22 µm nylon filter.
Step 2: Sample Preparation[6]
-
Diluent: 50:50 Water:Methanol.[1] Crucial: Do not use 100% organic diluent, as the sulfone may precipitate or cause peak distortion (solvent effect).
-
Concentration: Prepare a stock of 1.0 mg/mL. Dilute to 0.1 mg/mL for injection.
Step 3: System Suitability Testing (SST)
Before running samples, verify the system using the following criteria:
-
Injection Precision: RSD
2.0% for area (n=5). -
Tailing Factor:
. -
Theoretical Plates:
(for 150mm column).
Step 4: Workflow Diagram
Figure 2: Operational workflow for the PFP-based analysis.
Troubleshooting & Optimization
-
Double Peaks: If the amine is partially protonated, you may see split peaks. Fix: Lower the buffer pH to 2.5 to ensure 100% protonation.
-
Baseline Drift: At 215 nm, Formic Acid can cause drift. Fix: Use Phosphoric Acid (if not using MS) or ensure the reference wavelength on the DAD is off.
-
Low Sensitivity: The fluorine atom withdraws electrons, potentially lowering UV absorption of the aromatic ring. Fix: Increase injection volume to 20 µL or switch to a Core-Shell column to boost signal-to-noise ratio.
References
-
Mechanism of PFP Selectivity
- Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.
-
Separation of Basic Amines
- McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of pH.
-
USP General Chapter <621> Chromatography
- United States Pharmacopeia.
-
Fluorinated Stationary Phases Guide
- Waters Corporation.
Sources
Mass Spectrometry Fragmentation Patterns of Fluorinated Thiochromane Dioxides
A Comparative Technical Guide for Drug Discovery Applications
Executive Summary: The Fluorine-Sulfone Nexus
Fluorinated thiochromane dioxides represent a critical scaffold in modern medicinal chemistry, serving as bioisosteres for chromanones and pharmacophores in protease inhibitors (e.g., cathepsin inhibitors). The introduction of fluorine atoms—typically to block metabolic soft spots or modulate lipophilicity—significantly alters the mass spectral behavior of these molecules compared to their non-fluorinated counterparts.
This guide provides a technical comparison of ionization techniques and details the specific fragmentation mechanistics required for the structural elucidation of these compounds.
Methodology Comparison: EI vs. ESI/APCI
The choice of ionization method dictates the observable fragmentation landscape. For fluorinated thiochromane dioxides, a dual-method approach is often required for complete characterization.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (~70 eV) | Soft (Thermal/Electric Field) |
| Primary Ion | ||
| Dominant Process | Extensive in-source fragmentation | Protonation/Deprotonation |
| Key Utility | Structural Fingerprinting: Revealing the carbon skeleton via | Molecular Weight Confirmation: Preserving the fluorinated core for intact mass measurement. |
| Fluorine Effect | High energy often triggers C-F bond scission or HF elimination. | C-F bonds largely remain intact; fragmentation requires CID (MS/MS). |
Fragmentation Mechanics
The fragmentation of fluorinated thiochromane dioxides is governed by three competing pathways: Sulfonyl Extrusion, Retro-Diels-Alder (RDA) cleavage, and Fluorine-Directed elimination.
Pathway A: Sulfonyl Extrusion (
Elimination)
The most diagnostic feature of cyclic sulfones is the loss of the sulfonyl group (
-
Mechanism: In EI, the molecular ion
undergoes a rearrangement where the C-S bonds cleave, extruding neutral . This results in a highly reactive distonic radical cation or a contracted ring system (e.g., forming a dihydro-naphthalene derivative). -
Diagnostic Shift: Look for a peak at
.
Pathway B: Retro-Diels-Alder (RDA) Cleavage
Similar to chromanones, thiochromane dioxides undergo an RDA-like fragmentation.
-
Mechanism: The heterocyclic ring cleaves at bonds 1 and 3. This pathway typically yields a sulfene neutral fragment and a styrene-like charged fragment (or vice versa depending on charge localization stability).
-
Fluorine Influence: If the fluorine is on the aromatic ring (positions 5-8), the charged styrene fragment will retain the fluorine label (
Da shift vs. H-analog).
Pathway C: Fluorine-Specific Elimination (HF Loss)
While the C-F bond is strong, the proximity of peri-hydrogens or activated
-
Mechanism: A 1,2-elimination or 1,4-elimination driven by the high lattice energy of HF formation.
-
Observation: Common in MS/MS (CID) experiments at higher collision energies.
Visualization of Fragmentation Pathways[1][2][3]
The following diagram illustrates the competing fragmentation pathways for a representative 6-fluoro-thiochroman-4-one 1,1-dioxide.
Caption: Figure 1. Competing fragmentation pathways for fluorinated thiochromane dioxides. Blue indicates the precursor, Red the primary sulfonyl loss, Yellow the RDA pathway, and Green the fluorine-specific loss.
Experimental Protocol: Standardized Characterization Workflow
To ensure reproducibility in drug development pipelines, the following protocol is recommended for the analysis of fluorinated thiochromane dioxides.
Step 1: Sample Preparation
-
Dissolve 0.1 mg of the fluorinated sulfone in 1 mL of HPLC-grade Methanol/Acetonitrile (1:1).
-
Add 0.1% Formic Acid to promote protonation in ESI(+).[1]
Step 2: LC-MS/MS Configuration (ESI Mode)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution 5% to 95% B (ACN + 0.1% FA) over 5 minutes.
-
Source Temp: 350°C (Sulfones are thermally stable).
-
Collision Energy (CE): Ramp 10–40 eV. Note: Low CE preserves the molecular ion; High CE is required to break the robust sulfone ring.
Step 3: Data Analysis & Validation
-
Check 1: Identify the
peak. -
Check 2: Verify the presence of the
daughter ion (Loss of ). -
Check 3: If fluorinated, ensure no loss of 19 Da (
) is observed (indicative of weak C-F bonds, rare in aromatics). Look for -20 Da (HF) only at high energies.
Data Comparison: Fluorine-Induced Mass Shifts
The table below illustrates the expected mass shifts for a generic thiochroman-4-one 1,1-dioxide core upon mono-fluorination.
| Fragment Identity | Non-Fluorinated m/z (Approx) | Fluorinated m/z (+F) | Shift ( | Mechanistic Origin |
| Molecular Ion ( | 196 | 214 | +18 | Replacement of H (1) with F (19). |
| 132 | 150 | +18 | Sulfonyl extrusion; F remains on the ring. | |
| RDA Diene | 104 | 122 | +18 | RDA cleavage; F remains on the aromatic diene. |
| 168 | 186 | +18 | Decarbonylation (if ketone is present). | |
| N/A | 194 | -20 (from M) | Fluorine-specific elimination (High Energy). |
References
-
Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry.
-
Mohler, F. L., et al. (1952). Mass Spectra of Fluorocarbons. National Bureau of Standards.
-
Holčapek, M., et al. (2008). Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.
-
Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction.[2][3][4]
-
NIST Mass Spectrometry Data Center. Thiochroman-4-one, 1,1-dioxide.
Sources
Spectroscopic Fingerprinting of Thiochromane Sulfones: A Comparative Guide
Topic: IR Spectroscopy Peaks for Sulfone Group in Thiochromane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiochromane derivatives, particularly thiochroman-4-ones and thiochromen-4-ones , are privileged scaffolds in medicinal chemistry, exhibiting potent anticancer, antileishmanial, and antimicrobial activities.[1] A critical step in the synthesis of these agents is the oxidation of the sulfide (
Precise monitoring of this oxidation state is essential for validating structure-activity relationships (SAR). While NMR (
This guide provides a technical comparison of the spectral characteristics of thiochromane sulfones against their sulfide and sulfoxide precursors, supported by experimental data and mechanistic insights.
Fundamental Principles: The Vibrational Mechanics of
The sulfone group (
-
Asymmetric Stretching (
): The two bonds stretch in opposite phases. This requires higher energy and appears at a higher wavenumber, typically 1300–1350 cm⁻¹ . -
Symmetric Stretching (
): The two bonds stretch in phase. This appears at a lower wavenumber, typically 1120–1160 cm⁻¹ .
The "Thiochromane" Effect
In cyclic sulfones, ring strain and conformation influence these frequencies.
-
Acyclic Sulfones:
cm⁻¹, cm⁻¹. -
5-Membered Rings (Sulfolanes): Ring strain shifts
slightly lower (~1300 cm⁻¹). -
6-Membered Rings (Thiochromanes): The ring is relatively strain-free (adopting a half-chair or sofa conformation). Consequently, the peaks closely mimic acyclic sulfones but are highly sensitive to substituents at the C4 position (e.g., carbonyls).
Comparative Spectral Analysis
The following table contrasts the key IR features of the unoxidized sulfide, the intermediate sulfoxide, and the target sulfone within the thiochromane scaffold.
Table 1: Comparative IR Frequencies for Thiochromane Oxidation States
| Functional Group | Oxidation State | Key Absorption Band 1 (cm⁻¹) | Key Absorption Band 2 (cm⁻¹) | Band Character | Mechanistic Origin |
| Sulfide ( | Reduced | 600–700 (Weak) | N/A | Weak, often obscured | C-S Stretching (Low diagnostic value) |
| Sulfoxide ( | Intermediate | 1030–1070 | ~1050 (Strong) | Strong, Broad | |
| Sulfone ( | Oxidized | 1290–1320 | 1130–1160 | Strong, Sharp | Asymmetric ( |
Case Study Data: Thiochromen-4-one 1,1-Dioxide
Experimental characterization of thiochromen-4-one 1,1-dioxide (the unsaturated analog) reveals specific diagnostic peaks that serve as a benchmark for this class of compounds:
-
Asymmetric
Stretch: 1307 cm⁻¹ -
Symmetric
Stretch: 1153 cm⁻¹ -
Carbonyl (
) Stretch: 1668 cm⁻¹
Note on Carbonyl Shift: The carbonyl peak in the parent thiochroman-4-one (sulfide) typically appears around 1680 cm⁻¹ . Upon oxidation to the sulfone, one might expect an inductive shift to higher frequencies. However, experimental data often shows a slight redshift (to ~1668 cm⁻¹) or negligible change. This is attributed to the loss of conjugation between the sulfur lone pair and the carbonyl system, balanced by the electron-withdrawing nature of the sulfone.
Mechanistic Insight & Visualization
To understand the spectral evolution, we must visualize the oxidation pathway. The transformation from Sulfide to Sulfone involves the sequential addition of oxygen, each step introducing new, highly polar bonds that dominate the IR spectrum.
Diagram 1: Spectral Evolution During Oxidation
The following diagram illustrates the stepwise oxidation and the corresponding emergence of diagnostic IR bands.
Caption: Step-wise oxidation of thiochromane derivatives showing the emergence of characteristic IR bands at each stage.
Experimental Protocol: Characterization Workflow
For researchers synthesizing these derivatives, the following protocol ensures accurate spectral acquisition and interpretation.
Step 1: Sample Preparation
Sulfones are highly polar. Moisture absorption can broaden peaks, obscuring the sharp
-
Method A (ATR - Attenuated Total Reflectance): Preferred for rapid screening. Ensure the crystal (Diamond/ZnSe) is clean. Apply solid sample and apply high pressure to ensure good contact.
-
Method B (KBr Pellet): Preferred for publication-quality spectra.
-
Dry the thiochromane sulfone sample under vacuum for 4 hours.
-
Mix 1-2 mg of sample with 100 mg of spectroscopic grade KBr.
-
Grind to a fine powder (particle size < 2 µm) to avoid scattering (Christiansen effect).
-
Press into a transparent pellet.
-
Step 2: Spectral Acquisition
-
Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).
-
Scans: 16–32 scans to improve Signal-to-Noise (S/N) ratio.
Step 3: Validation Decision Tree
Use this logic flow to confirm your product's oxidation state.
Caption: Logic flow for assigning thiochromane oxidation states based on IR spectral data.
References
-
Bondock, S. & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. Link
-
Vargas, et al. (2025).[2] Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites. PMC. Link (Note: Generalized PMC link for recent thiochromane studies).
-
Specac Ltd. Interpreting Infrared Spectra: Sulfones and Sulfoxides. Link
-
Sigma-Aldrich. Thiochroman-4-one 1-oxide Product Data. Link
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (Sulfones). Link
Sources
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 4-Amino-6-fluorothiochromane 1,1-dioxide Reference Standards
Introduction: The Imperative for Unquestionable Purity in Pharmaceutical Reference Standards
In the landscape of drug discovery and development, the reference standard is the analytical bedrock upon which the safety, efficacy, and quality of a pharmaceutical product are built.[1][2] It serves as the benchmark for identity, strength, and purity, meaning any uncertainty in the standard is directly transferred to the final drug product.[2] The subject of this guide, 4-Amino-6-fluorothiochromane 1,1-dioxide, is a sulfur- and fluorine-containing heterocyclic compound representative of scaffolds with significant biological and pharmacological potential.[3][4] Establishing the absolute purity of its reference standard is not merely a procedural step but a critical scientific necessity to ensure the integrity of all subsequent research and quality control (QC) testing.[1]
This guide eschews a simple recitation of methods. Instead, it provides a strategic comparison of orthogonal analytical techniques, grounded in first principles and regulatory expectations, to construct a self-validating system for purity assessment.[5][6] We will explore not just how to execute these methods, but why specific choices are made, empowering researchers to design and defend a robust purity validation package.
The Orthogonal Approach: A Mandate for Scientific Rigor
Relying on a single analytical technique for purity determination is a precarious practice. A given method's detection principle (e.g., UV absorbance in HPLC) may be blind to certain impurities that lack the necessary chromophore. Therefore, a scientifically sound purity assessment relies on an "orthogonal" strategy, employing multiple analytical techniques with fundamentally different separation and detection principles.[7] This approach provides a comprehensive view of all potential impurities—organic, inorganic, and residual solvents—ensuring that the assigned purity value is accurate and trustworthy.[8] For a primary reference standard, a purity of 99.5% or higher is often expected, demanding the highest level of analytical scrutiny.[7]
Caption: Orthogonal workflow for reference standard purity validation.
Comparative Analysis of Core Purity Assessment Techniques
The selection of analytical methods must be tailored to the specific physicochemical properties of 4-Amino-6-fluorothiochromane 1,1-dioxide. Its aromatic ring, amino group, fluorine atom, and polar sulfone moiety guide our choices.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is universally regarded as the gold standard for pharmaceutical purity analysis due to its high resolution, precision, and robustness.[9] For this molecule, a reverse-phase HPLC method with UV detection is the logical starting point.
-
Expertise & Causality: The decision to use reverse-phase HPLC is based on the molecule's moderate polarity, imparted by the amino and sulfone groups, which allows for good retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., acetonitrile/water). UV detection is chosen due to the presence of the fluorinated aromatic ring, which is a strong chromophore. The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and a quantitation limit (LOQ) sufficient to detect impurities at required reporting thresholds (typically 0.05%).[10][11]
-
Trustworthiness: A stability-indicating HPLC method is the ultimate goal. This is achieved through forced degradation studies (exposure to acid, base, oxidation, heat, and light).[10] The method is considered trustworthy only if it can separate the intact active pharmaceutical ingredient (API) peak from all degradation products, proving its specificity.[6][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identifier
NMR spectroscopy is unparalleled for structural elucidation and identification.[12] For this specific standard, it offers a dual advantage.
-
¹H NMR for Identity: Provides a unique fingerprint of the molecule, confirming the identity and structure by analyzing the chemical shifts, integration, and coupling patterns of all hydrogen atoms.
-
¹⁹F NMR for Purity and Identity: This is a particularly powerful, often underutilized, tool for fluorinated compounds.[13][14] Fluorine-19 has 100% natural abundance and a wide chemical shift range, resulting in highly resolved spectra with minimal background interference.[13][15][16] A single peak in the ¹⁹F NMR spectrum is a strong indicator of a single fluorinated species. The presence of other fluorine-containing impurities would be immediately apparent.[13]
-
Quantitative NMR (qNMR): qNMR, particularly ¹⁹F qNMR in this case, can serve as a primary analytical method for an absolute, direct measurement of the analyte concentration against a certified internal standard, without the need for a specific reference standard of the analyte itself.[13] This provides a powerful orthogonal assay value to compare against the HPLC mass balance result.
Mass Spectrometry (MS): The Impurity Investigator
While HPLC-UV quantifies impurities, it doesn't identify them. High-Resolution Mass Spectrometry (HRMS), typically coupled with LC, is essential for this task.[3][17]
-
Expertise & Causality: By coupling an HPLC to a mass spectrometer (LC-MS), we can obtain the mass-to-charge ratio (m/z) of the main peak and, crucially, any impurity peaks. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of unknown impurities, which is the first step in their structural characterization.[17] This is critical for understanding potential degradation pathways or synthetic by-products.
Differential Scanning Calorimetry (DSC): The Thermodynamic Arbiter
DSC offers a fundamentally different approach to purity determination. It measures purity based on the thermodynamic properties of the material, specifically the broadening of its melting peak, as described by the Van’t Hoff equation.[8]
-
Trustworthiness: As outlined in USP <891> and Ph. Eur. 2.2.34, this method determines the total mole fraction of meltable impurities without requiring their separation or identification.[8] It is an excellent orthogonal technique to confirm the purity value obtained by HPLC, provided the material is crystalline, thermally stable, and does not form solid solutions.[8] Its principle is completely different from chromatography, making it a truly independent verification.
Data Summary: A Comparative Overview
| Technique | Primary Purpose | Strengths for This Analyte | Limitations | Regulatory Guideline |
| HPLC-UV | Quantify organic impurities (Purity by area %); Assay | High precision & resolution; Stability-indicating capability.[9][18] | Blind to non-UV active impurities; Requires a reference standard for assay. | ICH Q2(R1), USP <621>[10][19] |
| ¹H / ¹⁹F NMR | Identity confirmation; Detect & quantify specific impurities | Unambiguous structural confirmation. ¹⁹F NMR is highly specific and sensitive for fluorinated impurities.[12][13] | Lower sensitivity than HPLC for trace impurities; Requires high-purity internal standard for qNMR. | USP <761> |
| LC-MS | Identification of unknown impurities | High sensitivity; Provides molecular weight and structural information for impurities.[17][20] | Generally not a primary quantitative technique without extensive validation. | N/A (Used for characterization) |
| DSC | Orthogonal purity determination (absolute) | Measures total eutectic impurities without separation; No reference standard needed.[8] | Only for crystalline, stable compounds; Not suitable for purities <98.5%.[8] | USP <891>, Ph. Eur. 2.2.34 |
| Headspace GC | Quantify residual solvents | High sensitivity for volatile compounds.[9] | Not suitable for non-volatile analytes. | USP <467>, ICH Q3C |
| Karl Fischer | Quantify water content | High accuracy and precision for water.[7] | Specific to water content only. | USP <921> |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Purity Method
This protocol outlines a typical reverse-phase HPLC method for determining the purity and impurity profile.
Caption: Standard HPLC purity analysis workflow.
Methodology:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a sample solution of 4-Amino-6-fluorothiochromane 1,1-dioxide at a concentration of 1.0 mg/mL in a 50:50 mixture of water and acetonitrile (diluent).
-
-
Analysis Sequence:
-
Inject diluent (blank) to ensure no system contamination.
-
Perform five replicate injections of the sample solution to establish system suitability (precision). The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.[21]
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram from the void volume to the end of the gradient.
-
Calculate the purity by area percent normalization: Purity % = (Area of Main Peak / Sum of All Peak Areas) * 100.
-
Identify and report any impurity exceeding the reporting threshold (e.g., 0.05%).
-
Protocol 2: ¹⁹F qNMR Assay
This protocol describes an absolute assay determination using ¹⁹F NMR.
Methodology:
-
Materials:
-
Internal Standard (IS): A certified, high-purity fluorinated compound with a known chemical structure and a simple ¹⁹F spectrum that does not overlap with the analyte signal (e.g., trifluoroacetic acid or another suitable standard).[13]
-
Solvent: Deuterated solvent (e.g., DMSO-d₆) that fully dissolves both the analyte and the internal standard.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 4-Amino-6-fluorothiochromane 1,1-dioxide standard into an NMR tube. Record the weight precisely.
-
Accurately weigh approximately 10 mg of the internal standard into the same NMR tube. Record the weight precisely.
-
Add ~0.7 mL of the deuterated solvent, cap, and vortex until fully dissolved.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery, which is critical for accurate integration.
-
-
Data Analysis:
-
Carefully integrate the signal for the analyte and the signal for the internal standard.
-
Calculate the purity (assay) using the following formula: Purity % = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of fluorine nuclei generating the signal
-
MW = Molecular Weight
-
m = mass
-
Purity_IS = Certified purity of the internal standard
-
-
Conclusion: Synthesizing a Defensible Purity Value
The validation of assay purity for a critical reference standard like 4-Amino-6-fluorothiochromane 1,1-dioxide is a meticulous process that demands more than rote execution of standard operating procedures. It requires a deep understanding of the molecule's chemistry and the orthogonal strengths of various analytical technologies.
By integrating a primary quantitative technique like a stability-indicating HPLC method with definitive identity and assay confirmation from ¹H/¹⁹F NMR, impurity identification from LC-MS, and a thermodynamic purity check from DSC, we construct a robust, multi-layered, and self-validating data package. This orthogonal approach ensures that the final certified purity value is not just a number, but a scientifically defensible statement of quality, providing unwavering confidence to researchers, scientists, and drug development professionals who rely on it.
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Pharmaceutical Outsourcing. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Outsourcing. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-6-fluorothiochromane 1,1-dioxide
Hazard Assessment: Understanding the Compound's Profile
4-Amino-6-fluorothiochromane 1,1-dioxide must be treated as hazardous waste. This classification is based on the known risks associated with its structural components:
-
Aromatic Amine Moiety: Aromatic amines as a class of compounds can be toxic, with some being potential carcinogens.[1][2] They can cause skin and severe eye irritation or burns.[3][4][5]
-
Fluorinated Organic Group: The carbon-fluorine bond is exceptionally strong, which makes fluorinated compounds highly stable and persistent in the environment.[6][7] This persistence necessitates specialized disposal methods to ensure complete destruction.[8]
-
Sulfone Group: Chemicals containing sulfone groups should not be disposed of down the drain as they can have adverse environmental effects.[9] They are typically classified as hazardous chemical waste requiring controlled disposal.[9][10]
Given these characteristics, all waste containing 4-Amino-6-fluorothiochromane 1,1-dioxide, including neat compound, solutions, reaction byproducts, and contaminated materials, must be collected and managed by a licensed hazardous waste disposal service.[11][12][13]
Immediate Safety and Handling Protocols
Prior to beginning any work with or disposal of 4-Amino-6-fluorothiochromane 1,1-dioxide, the following safety measures are mandatory.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling the compound or its waste.[9][14]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[12] | Protects against splashes and airborne particles that could cause severe eye damage.[3][13] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before each use.[13] | Prevents skin contact, which can cause irritation, burns, and potential absorption.[4][5] |
| Body Protection | A flame-resistant lab coat or chemical-resistant apron worn over long-sleeved clothing and closed-toe shoes.[3][13] | Protects skin from spills and contamination. Contaminated clothing must be removed and decontaminated.[12] |
| Respiratory | Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9][14] | Aromatic amines and other volatile components can be harmful if inhaled.[13] |
Handling and Storage
-
Ventilation: All manipulations of 4-Amino-6-fluorothiochromane 1,1-dioxide must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][14]
-
Segregation: Store the chemical away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][12]
-
Containers: Keep the storage container tightly closed in a dry, cool, and well-ventilated place.[12][15]
Step-by-Step Disposal Procedure
The recommended and required method for the disposal of 4-Amino-6-fluorothiochromane 1,1-dioxide is through a licensed hazardous waste disposal service, with high-temperature incineration being the preferred destruction technology.[8][10]
Waste Identification and Segregation
-
Classify as Hazardous: Treat all materials contaminated with 4-Amino-6-fluorothiochromane 1,1-dioxide as hazardous waste.[9][16]
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[9][11] Collect solid and liquid waste in separate, dedicated containers.
Waste Collection and Container Management
-
Select Compatible Containers: Use leak-proof, chemically compatible containers with secure screw-top lids for waste collection.[14][16] Ensure containers are in good condition without any external contamination.[16]
-
Label Containers Clearly: All waste containers must be clearly and accurately labeled.[9][16] The label must include:
-
The words "HAZARDOUS WASTE" [14]
-
The full chemical name: "4-Amino-6-fluorothiochromane 1,1-dioxide"
-
An accurate list of all constituents and their approximate percentages.
-
Applicable hazard pictograms (e.g., Corrosive, Health Hazard).
-
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[16][17] This prevents the release of vapors and reduces the risk of spills.
On-Site Storage
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[14] This area must be at or near the point of generation and under the control of laboratory personnel. Ensure the SAA is away from general traffic and that incompatible waste types are properly segregated.[18]
Final Disposal
Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[11][14] Provide them with a complete and accurate description of the waste. High-temperature incineration is the recommended method for the complete destruction of fluorinated organic compounds.[7][8][19]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.[10]
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.1.
-
Contain the Spill: Prevent the chemical from entering drains or waterways.[10] For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to dike and absorb the substance.[14] For solid spills, carefully sweep or scoop the material to avoid generating dust.[20]
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated, sealable, and appropriately labeled hazardous waste container.[10][14]
-
Decontaminate: Clean the spill area thoroughly. Refer to the decontamination procedure in the following section.
-
Report: Report the incident to your laboratory supervisor and EHS office according to your institution's policies.
Caption: Decision workflow for 4-Amino-6-fluorothiochromane 1,1-dioxide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
